The table below summarizes the key identifiers and physicochemical properties of Diazodiphenylmethane:
| Property Category | Details |
|---|---|
| IUPAC Name | [Diazo(phenyl)methyl]benzene [1] |
| Other Names | Diphenyldiazomethane [2] |
| CAS Registry Number | 883-40-9 [1] |
| Chemical Formula | C13H10N2 [1] |
| Molar Mass | 194.237 g·mol−1 [1] |
| Appearance | Red-black crystals or red crystalline solid [1] [2] |
| Melting Point | 29–31 °C [2] |
| Core Hazards | Toxic, irritating, and potentially explosive; unstable on standing [2] |
This compound is primarily synthesized through the dehydrogenation of benzophenone hydrazone. An improved modern protocol using chlorodimethylsulfonium chloride is advantageous as it avoids environmentally deleterious heavy-metal salts and provides high yields [2].
The following diagram illustrates the workflow for this synthesis method:
Synthesis workflow for Diphenyldiazomethane [2]
> Caution: This procedure should only be undertaken by trained personnel. Diazo compounds are toxic, irritating, and potentially explosive. Handling should be done behind a blast shield with appropriate personal protective equipment [2].
This compound serves as a versatile reagent in synthetic chemistry, primarily functioning in two key roles:
While this compound itself is a specific synthetic tool, it belongs to the broader class of diazo compounds, which are recognized for their utility in constructing complex molecules, particularly azoles (five-membered heterocycles like oxazoles, thiazoles, and imidazoles) [3]. These structures are privileged motifs in medicinal chemistry, with over 300 FDA-approved drugs containing an azole moiety [3].
Furthermore, research into natural azo compounds (containing the -N=N- moiety) has revealed a wide spectrum of confirmed pharmacological activities, including antibacterial, antifungal, and antitumor effects [4]. This highlights the broader significance of diazo-containing molecules in pharmaceutical research and drug discovery [4] [3].
The table below summarizes three key synthesis methods, highlighting yields, reagents, and key characteristics for easy comparison.
| Method | Reagents & Conditions | Yield | Key Characteristics/Advantages |
|---|---|---|---|
| Mercury(II) Oxide Oxidation [1] | Benzophenone hydrazone, Yellow HgO, Petroleum ether, Room temperature, 6 hrs shaking | 89-96% | Classical method; product is pure enough for immediate use without further purification [1]. |
| Chlorodimethylsulfonium Chloride (Swern-type) [2] | Benzophenone hydrazone, Oxalyl chloride, DMSO, Triethylamine, THF, -78 °C | 93% (after purification) | Heavy-metal-free; simpler purification via filtration through basic alumina; excellent yield [2]. |
| Continuous-Flow Omura-Sharma-Swern [3] | Benzophenone hydrazone, Trifluoroacetic anhydride (TFAA), DIPEA, DMSO, DCM, Microreactor, ~10 °C | Reported as effective | Modern approach; enables rapid optimization via Design of Experiments (DoE); superior heat transfer and mixing [3]. |
| Activated Manganese Dioxide [4] | Benzophenone hydrazone, Activated MnO₂, KH₂PO₄, DCM, 0 °C, 24 hrs | Not specified | An alternative to mercury-based oxidation [4]. |
This procedure is referenced from Organic Syntheses, a trusted source for validated methods.
This Swern-type oxidation is advantageous for avoiding environmentally deleterious heavy-metal salts.
This method is ideal for process optimization and scale-out strategies, integrating concepts of organic synthesis, kinetics, and statistical experimental design [3].
The workflow for the continuous-flow synthesis and optimization is as follows:
Experimental workflow for continuous-flow synthesis and optimization
Diphenyldiazomethane is a valuable reagent for synthesizing (diphenyl)methyl esters from carboxylic acids and ethers from alcohols [5]. Its intense purple color allows for easy reaction monitoring via UV-Vis spectroscopy, which is useful for kinetic studies, such as investigating its reaction with carboxylic acids to compare their relative acidity in organic solvents [4].
The general mechanism for its formation from benzophenone hydrazone via the Swern-type oxidation is detailed below.
General mechanism for DDM synthesis via Swern-type oxidation [3] [2]
The following detailed methodology is adapted from the Organic Syntheses procedure, which is a peer-reviewed and checked source for reliable experimental instructions [1].
Procedure [1]:
Key Physicochemical Properties of the Product [1] [2]:
The table below summarizes the key differences between the historical and modern synthetic methods.
| Feature | Historical HgO Method | Modern Oxalyl Chloride/DMSO Method |
|---|---|---|
| Reagents | Mercury(II) oxide (HgO) [2] | Oxalyl chloride, DMSO [1] |
| Key Advantage | - | Avoids environmentally deleterious heavy-metal salts [1] |
| Yield | Not specified in results | 93% (analytically pure) [1] |
| Safety & Handling | Handling of toxic heavy metal | Standard precautions for diazo compounds; use of a blast shield recommended [1] |
The following diagram visualizes the key stages of the modern synthesis protocol.
> The modern synthesis of diphenyldiazomethane involves a low-temperature activation step, hydrazone dehydrogenation, and a final purification.
The following table summarizes the key details for the batch synthesis of diphenyldiazomethane via the Swern-type oxidation of benzophenone hydrazone [1].
| Aspect | Detailed Description |
|---|---|
| Reaction Principle | Dehydrogenation of benzophenone hydrazone using chlorodimethylsulfonium chloride (formed in situ from DMSO and oxalyl chloride) [1]. |
| Key Safety Note | Caution: Diazo compounds are toxic, irritating, and can be explosive. Handle behind a blast shield and limit exposure [1]. |
| Reagents & Quantities | - Benzophenone hydrazone: 10.00 g (51.0 mmol, 1.00 equiv)
For reference, an optimized continuous-flow procedure has been developed for educational and research purposes. The workflow for this method is illustrated below.
Diagram of the continuous-flow setup for diazodiphenylmethane synthesis [2].
This method offers a modern approach with enhanced safety control and opportunities for optimization [2].
The following diagram maps the key operational steps and decision points for the batch synthesis process, from preparation to purification.
Operational workflow for the batch synthesis of diphenyldiazomethane [1].
The transformation from hydrazone to the diazo compound involves a Swern-type oxidation mechanism [2].
Diazodiphenylmethane is typically synthesized by oxidizing benzophenone hydrazone. Here is a detailed modern protocol adapted from the scientific literature [1].
The synthesis of Diphenyldiazomethane (DDM) can be broken down into two main stages: the reaction itself and the purification of the product. The workflow below outlines the key steps involved.
Diagram of the synthesis and purification workflow for Diphenyldiazomethane.
Key Materials and Hazards [1]:
Procedure [1]:
Different oxidants can be used for this synthesis, each with its own advantages and drawbacks [2] [3].
| Method | Reagents | Reported Yield | Key Advantages/Disadvantages |
|---|---|---|---|
| Mercury(II) Oxide | HgO, Diethyl Ether, Base [2] | Not specified | Disadvantage: High toxicity of mercury compounds and hazardous waste [3]. |
| Oxalyl Chloride | (COCl)₂, Diethyl Ether [2] | 70-80% [3] | Advantage: Higher yield and avoids heavy metals. Disadvantage: Requires stringent moisture control [3]. |
| Activated Manganese Dioxide | MnO₂, KH₂PO₄, DCM [1] | Not specified (successful execution reported) | A practical, modern alternative to mercury-based oxidation, detailed protocol available [1]. |
| Peracetic Acid | Peracetic Acid, Base, Iodine trace [4] | Not specified | An alternative classical method that avoids metal oxidants [4]. |
This compound is a versatile reagent in chemical research, with several key applications:
Handling this compound requires strict safety precautions due to its hazardous properties [2] [3]:
The following table summarizes the key identifiers and physical properties of diazodiphenylmethane (also known as diphenyldiazomethane) [1] [2] [3].
| Property | Value / Description |
|---|---|
| Preferred IUPAC Name | [Diazo(phenyl)methyl]benzene [1] |
| CAS Number | 883-40-9 [2] [3] |
| Molecular Formula | C₁₃H₁₀N₂ [1] [2] |
| Molecular Weight | 194.23 g·mol⁻¹ [1] [2] |
| Appearance | Red-black or red crystalline solid [1] [4] |
| Melting Point | 29–31 °C [4] |
| Structure | ---C₁₃H₁₀N₂ Chemical Structure |
This compound is typically prepared by dehydrogenation of benzophenone hydrazone. The following methods are commonly used, with the oxalyl chloride method being a preferred modern approach.
This procedure provides a high-yielding, heavy-metal-free alternative [4].
The experimental workflow for this synthesis is outlined below:
Experimental workflow for oxalyl chloride synthesis
This compound is primarily used as a versatile reagent for synthesizing complex molecules [2].
This compound requires careful handling due to its hazardous properties [4] [2].
This compound is synthesized in the laboratory primarily through the dehydrogenation (oxidation) of benzophenone hydrazone. The table below summarizes two established methods:
| Oxidizing Agent | Key Reagents & Conditions | Yield | Key Advantages |
|---|---|---|---|
| Chlorodimethylsulfonium chloride (generated in situ) | Oxalyl chloride, DMSO, Triethylamine, in THF at -78 °C to -50 °C [1] | 93% [1] | Avoids environmentally deleterious heavy-metal salts; simpler purification [1] |
| Activated Manganese Dioxide (MnO₂) | Anhydrous KH₂PO₄, in Dichloromethane at 0 °C for 24 hours [2] | Not explicitly stated | Common reagent; procedure provided for continuous flow technology context [2] |
Other synthesis methods noted in the literature include oxidation with mercury(II) oxide, peracetic acid, or lead(IV) acetate [3] [4] [5].
The following diagram illustrates the synthetic workflow using the high-yielding chlorodimethylsulfonium chloride method:
As a synthetic reagent, this compound has several characteristic reactions:
The following is a detailed procedure for the synthesis of diphenyldiazomethane (this compound) using the high-yielding, heavy-metal-free method from Organic Syntheses [1].
Caution: Diazo compounds are toxic, irritating, and can be explosive. Handle behind a blast shield, wear appropriate personal protective equipment (PPE), and perform all manipulations in a fume hood.
This compound requires careful handling due to its inherent instability and potential hazards [1]:
The table below summarizes the core modern methods for producing diazodiphenylmethane. The Swern-type oxidation is a widely used standard procedure, while the hydrogen peroxide oxidation offers an alternative that avoids low temperatures.
| Method | Key Reagents | Reaction Conditions | Yield | Key Advantages |
|---|---|---|---|---|
| Swern-type Oxidation [1] | Oxalyl chloride, DMSO, Triethylamine | Low temperature (-78 °C to -50 °C), inert (N₂) atmosphere | 93% (after purification) | High yield; well-established, reliable procedure [1] |
| Hydrogen Peroxide Oxidation [2] | Hydrogen peroxide (H₂O₂), Iodine (I₂), Organic amine (e.g., DMA), Phase-transfer catalyst (e.g., TBAB) | Mild temperature (10 °C to 50 °C) | ~86% (crude, from example) | Avoids cryogenic conditions; uses benign oxidant (H₂O₂) [2] |
| Continuous-Flow Synthesis [3] | Trifluoroacetic anhydride (TFAA), DMSO, DIPEA | Room temperature in a microreactor | N/A (used for optimization studies) | Enhanced safety profile; suitable for process optimization and scale-up [3] |
This procedure is adapted from Organic Syntheses, a trusted source for validated methods [1].
Materials & Setup
Procedure
Experimental workflow for the Swern-type oxidation and purification of diphenyldiazomethane.
This method uses hydrogen peroxide as a "green" oxidant and operates at milder temperatures [2].
Procedure
For laboratory-scale synthesis requiring high purity and yield, the Swern-type oxidation (Protocol 1) is the recommended and best-documented method [1]. For processes aiming to minimize environmental impact and avoid cryogenic conditions, the hydrogen peroxide method (Protocol 2) is a valuable alternative [2]. The continuous-flow approach represents the most advanced and safest methodology, ideal for detailed process optimization and potential industrial application [3].
The table below summarizes the key identified data for Diazodiphenylmethane (CAS # 883-40-9).
| Property | Value / Description |
|---|---|
| Molecular Formula | C13H10N2 [1] [2] [3] |
| Molecular Weight | 194.23 g·mol⁻¹ [1] [2] [3] |
| Appearance | Red-black crystals [2] |
| Melting Point | 30 °C [2] |
| Mass Spectrum | Available via NIST Mass Spectrometry Data Center (MS number: 33954). The spectrum itself is viewable online but cannot be downloaded due to licensing [1]. |
| UV-Vis Absorption | The compound has an intense purple-red color in solution [4]. A specific absorption maximum (λmax) can be determined experimentally but a literature value is not provided in the sources. |
| HPLC Analysis | Can be analyzed by reverse-phase HPLC. A documented method uses a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS compatibility) [3]. |
The following workflow details the synthesis via oxidation of benzophenone hydrazone, adaptable for both batch and continuous-flow processes.
Diagram of the synthesis pathway for Diphenyldiazomethane.
The intense color of the product allows for easy quantification.
This compound (DDM) is a highly useful reagent characterized by its distinctive red-black crystalline appearance and melting point just above room temperature (approximately 30°C). This compound serves as a valuable synthetic intermediate in organic chemistry, particularly for the preparation of diphenylmethyl esters and ethers through reactions with carboxylic acids and alcohols respectively [1]. The interest in diphenylmethyl esters within pharmaceutical research stems from the biological privilege of the diphenylmethyl group, which has been shown to enhance bioavailability and metabolic stability in drug candidates [2].
The chemical properties of DDM make it particularly suitable for synthesizing sensitive esters under mild conditions. As an electrophilic transfer reagent, DDM facilitates the introduction of the diphenylmethyl group without requiring harsh acidic conditions that might degrade sensitive functional groups in complex molecules. This characteristic has been exploited in pharmaceutical development, where structural modification of bioactive molecules through esterification can significantly improve their pharmacological profiles [2]. The growing importance of diphenylmethyl derivatives in drug discovery underscores the need for optimized synthetic protocols using DDM, especially for lead compound optimization and prodrug development.
This compound (C₁₃H₁₀N₂) possesses distinctive physical and chemical properties that determine its handling requirements and synthetic utility:
The structural configuration of DDM features a diazo group bonded to a diphenylmethyl carbon, creating a region of high electron density and reactivity. This molecular arrangement facilitates various transformation pathways, including photochemical, thermal, and acid-catalyzed reactions, making DDM a versatile reagent in synthetic chemistry.
The preparation of DDM typically follows two primary methodologies with distinct advantages:
Table: Comparison of this compound Synthesis Methods
| Method | Reagents | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Oxidation Approach | Benzophenone hydrazone, Mercury(II) oxide | Diethyl ether, basic catalyst | Established procedure, reliable yields | [1] |
| Improved Dehydrogenation | Benzophenone hydrazone, Oxalyl chloride | Not specified | Enhanced efficiency, simplified workup | [1] |
The conventional synthesis involves oxidation of benzophenone hydrazone using mercury(II) oxide in diethyl ether with a basic catalyst [1]. While this method provides consistent results, the improved protocol employing oxalyl chloride as dehydrogenating agent offers practical advantages in terms of reaction efficiency and purification [1]. When preparing DDM, researchers should note its thermal instability and tendency to decompose upon heating or UV irradiation, necessitating appropriate storage conditions (cool, dark environment) and careful handling to maintain reagent integrity.
The reaction between this compound (DDM) and carboxylic acids proceeds through a direct nucleophilic substitution mechanism that results in the formation of diphenylmethyl esters with nitrogen gas as the sole byproduct. The mechanistic pathway involves several key steps:
This mechanism proceeds particularly efficiently with tin(II) chloride catalysis, which activates the diazo compound toward nucleophilic attack while stabilizing reaction intermediates [5]. The catalytic cycle involves coordination of the tin center with both the diazo compound and the carboxylic acid, bringing reactants into proximity and lowering the activation energy for ester formation. Evidence for this coordinated mechanism comes from kinetic studies showing unexpected concentration-rate relationships, where the apparent rate constant increases with ethylene glycol concentration at lower ranges (below 0.06 M) but decreases at higher concentrations (0.06-0.2 M) [5]. This complex kinetic profile suggests the involvement of dynamic equilibrium processes between tin chloride catalysts and reactants rather than a simple 1,3,2-dioxastannolane intermediate previously hypothesized.
The following diagram illustrates the catalytic cycle and mechanistic pathway for the tin(II) chloride-catalyzed esterification using this compound:
The following protocol outlines the optimized procedure for synthesizing diphenylmethyl esters from carboxylic acids using this compound (DDM), adapted from established methodologies with pharmacological applications [2] [1]:
Reaction Setup: Begin by dissolving the carboxylic acid substrate (1.0 equiv) in anhydrous 1,2-dimethoxyethane (DME) under an inert atmosphere (argon or nitrogen) at room temperature. The concentration should typically range between 0.05-0.2 M to optimize reaction kinetics [5].
Catalyst Addition: Add tin(II) chloride (0.1-0.3 equiv) to the reaction mixture and stir for 5-10 minutes to ensure proper complex formation. The catalyst loading may be adjusted based on substrate reactivity, with more sterically hindered acids typically requiring higher catalyst concentrations.
DDM Addition: Prepare a solution of this compound (1.2-1.5 equiv) in minimal anhydrous DME and add dropwise to the reaction mixture over 5-10 minutes with efficient stirring. Monitor nitrogen gas evolution, which indicates successful reaction initiation.
Reaction Monitoring: Continue stirring at room temperature while monitoring reaction progress by TLC (using appropriate mobile phases) or HPLC. The reaction is typically complete within 1-4 hours, as indicated by consumption of the starting acid and DDM.
Workup Procedure: Once complete, carefully concentrate the reaction mixture under reduced pressure at temperatures not exceeding 35°C to prevent decomposition of the product. Take up the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove any residual acid) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diphenylmethyl ester.
Purification: Purify the crude product by flash chromatography on silica gel using hexane/ethyl acetate gradients appropriate for the polarity of the specific ester. Alternatively, recrystallization from suitable solvent systems may be employed when applicable.
Table: Optimization Parameters for DDM Esterification
| Parameter | Optimal Range | Effect of Deviation | Recommended Adjustment |
|---|
| DDM Equivalents | 1.2-1.5 equiv | Lower: Incomplete reaction Higher: Purification challenges | Adjust based on acid reactivity | | Tin(II) Chloride Loading | 0.1-0.3 equiv | Lower: Slowed kinetics Higher: Potential side products | Increase for sterically hindered acids | | Solvent Choice | Anhydrous DME or acetonitrile | Protic solvents may decompose DDM | Maintain anhydrous conditions | | Carboxylic Acid Concentration | 0.05-0.2 M | Lower: Dilution effects Higher: Complex kinetics [5] | Optimize for specific substrate | | Reaction Temperature | 20-25°C (room temperature) | Higher: Potential DDM decomposition Lower: Slowed reaction rate | Maintain controlled temperature |
Successful formation of diphenylmethyl esters should be confirmed through comprehensive analytical characterization:
TLC Analysis: Monitor using silica gel plates with UV visualization; typical Rf values range 0.4-0.7 in 3:1 to 4:1 hexane:ethyl acetate systems
Spectroscopic Confirmation:
Purity Assessment: Determine by HPLC using C18 reverse-phase columns with acetonitrile/water or methanol/water gradients; target purity >95% for pharmaceutical applications
For compounds intended for biological evaluation, additional quality control measures should include residual solvent analysis, heavy metal screening, and chiral purity assessment when applicable.
The significant pharmacological advantage of incorporating diphenylmethyl groups into bioactive molecules is exemplified by recent developments in antimalarial therapeutics. Research has demonstrated that diphenylmethyl-based ester analogues of dihydroartemisinin exhibit remarkable enhancement in oral activity against multidrug-resistant Plasmodium yoelii nigeriensis in murine models [2]. Specific findings include:
Potency Enhancement: Diphenylmethyl-based ester analogues demonstrated 2-4 fold greater activity compared to established antimalarial drugs β-arteether and artesunic acid [2]
Dosing Efficiency: The most promising compound (ester 8a) provided complete protection to infected mice at both 24 mg/kg × 4 days and 12 mg/kg × 4 days dosing regimens [2]
Comparative Performance: In the same model, β-arteether provided only 100% and 20% protection at 48 mg/kg × 4 days and 24 mg/kg × 4 days, respectively, highlighting the significant efficacy improvement achieved through diphenylmethyl incorporation [2]
This case study illustrates how DDM-mediated esterification serves as a critical enabling technology for prodrug development, particularly for enhancing the pharmaceutical properties of compounds with poor bioavailability or metabolic instability.
The privileged structure characteristics of the diphenylmethyl moiety contribute significantly to biological performance through multiple mechanisms:
These structure-activity relationship principles validate the strategic application of DDM chemistry in drug discovery programs aimed at optimizing lead compounds with suboptimal pharmacokinetic profiles.
Successful implementation of DDM chemistry requires attention to several practical considerations:
DDM Quality Assessment: Freshly prepared or properly stored DDM should exhibit intense red-black coloration; discoloration may indicate decomposition and compromised reactivity
Reaction Progress Monitoring: Track nitrogen evolution as a qualitative indicator of reaction progress, supplemented by TLC or HPLC analysis
Common Challenges and Solutions:
Table: Comparison of Esterification Methodologies for Diphenylmethyl Esters
| Method | Conditions | Functional Group Tolerance | Typical Yield Range | Pharmaceutical Applicability |
|---|---|---|---|---|
| DDM with SnCl₂ Catalysis | Mild, room temperature | High - preserves acid-labile groups | 70-95% | Excellent for complex molecules |
| Acid-Catalyzed Fischer Esterification | Acidic, reflux | Low - incompatible with acid-sensitive groups | 60-90% | Limited for sophisticated intermediates |
| Carbodiimide-Mediated Coupling | Room temperature to mild heating | Moderate - possible racemization | 65-95% | Good, but higher cost |
| Acyl Chloride with Diphenylmethanol | Basic conditions, 0°C to RT | Moderate - incompatible with base-sensitive groups | 50-85% | Moderate, requires additional steps |
The DDM-mediated approach offers distinct advantages in functional group tolerance and mild reaction conditions, making it particularly suitable for pharmaceutical applications where preserving complex molecular architectures is essential.
The synthesis of diphenylmethyl esters using this compound represents a robust and versatile methodology with demonstrated applications in pharmaceutical development, particularly for enhancing the biological performance of drug candidates. The experimental protocols outlined herein provide reproducible methods for preparing these privileged structures with high efficiency and purity. The mechanistic insights into the tin(II) chloride-catalyzed pathway enable rational optimization for specific substrate classes, while the comprehensive analytical framework ensures proper characterization and quality control. Most importantly, the documented pharmaceutical case studies validate the therapeutic value of this chemical approach, with demonstrated efficacy improvements in disease models. As drug discovery efforts increasingly focus on overcoming ADME limitations, the strategic application of DDM chemistry for molecular optimization offers significant promise for developing improved therapeutic agents.
This compound (DDM) is a specialized organic reagent with the chemical formula C₁₃H₁₀N₂ that has found significant utility in synthetic chemistry for the preparation of diphenylmethyl ethers and esters. These classes of compounds are valuable in pharmaceutical development and materials science due to the protective characteristics of the diphenylmethyl (Dpm) group and the unique steric and electronic properties they impart to molecules. DDM exists as red-black crystals with a melting point of approximately 30°C, making it relatively easy to handle under appropriate conditions compared to some more volatile diazo compounds [1]. The reagent offers particular advantages in selective etherification reactions, especially for complex alcohol substrates where conventional etherification methods may prove problematic.
The historical application of diazo compounds in ether synthesis traces back to the classic use of diazomethane for methyl ester formation from carboxylic acids. However, DDM expands this utility to the formation of ethers while addressing some of the significant safety concerns associated with diazomethane. Recent advances in understanding the reaction mechanisms of DDM with alcohols have revealed intriguing complexity, with both dark and photochemical pathways available, offering synthetic chemists flexible approaches to suit specific substrate requirements [2]. These Application Notes provide researchers with comprehensive protocols, mechanistic insights, and practical guidance for implementing DDM-based ether synthesis in drug development and other synthetic applications.
This compound exhibits distinctive physicochemical properties that directly influence its handling requirements and reactivity in synthetic applications. As a solid that melts just above room temperature (30°C/86°F/303 K), it offers practical advantages over gaseous diazo compounds like diazomethane, though it still requires careful handling due to its potential for decomposition [1]. The compound has a molar mass of 194.237 g·mol⁻¹ and displays a characteristic red-black crystalline appearance when pure. Its molecular structure features a diazo group bonded to a diphenylmethyl system, creating a balance between stability and reactivity that can be exploited in synthetic methodologies.
The molecular structure of DDM contributes significantly to its behavior in chemical reactions. The diazo carbon is moderately nucleophilic, though less so than diazomethane, with a nucleophilicity parameter N of 5.29 compared to 10.48 for CH₂N₂ [2]. This reduced nucleophilicity impacts its reaction pathways with alcohols of varying acidity. The compound undergoes characteristic decomposition upon heating or UV light exposure, generating diphenylcarbene and nitrogen gas [1]. This property is exploited in both ether formation and carbene-based reactions. DDM can also be electrochemically reduced to form a Ph₂CN₂⁻ anion, which further decomposes to generate a Ph₂C⁻ anion radical, demonstrating the diverse reactive pathways available with this reagent [1].
The synthesis of DDM typically involves the oxidation of benzophenone hydrazone using mercury(II) oxide in diethyl ether with basic catalysis [1]. An improved modern procedure utilizes dehydrogenation with oxalyl chloride, which may offer practical advantages in safety and yield [1]. When working with DDM, researchers should note that it is classified as unstable in standard safety documentation, requiring appropriate precautions during handling and storage [1]. The compound should be stored under inert atmosphere at reduced temperatures to maintain stability over extended periods.
Unlike the highly toxic and explosive diazomethane, DDM presents a more manageable safety profile while still requiring respect for its reactive nature. The solid physical state reduces inhalation risks compared to gaseous diazo compounds, but proper personal protective equipment including gloves, eye protection, and appropriate ventilation should always be used when handling this reagent. The decomposition products include nitrogen gas, which can cause pressure buildup in closed containers, and various carbene-derived products that may have their own handling considerations [3].
The reaction between DDM and alcohols proceeds through distinct pathways depending on reaction conditions and alcohol acidity. With highly acidic alcohols such as hexafluoro-isopropanol (HFIP, pKₐ = 9.3), the reaction proceeds efficiently even in the absence of light via a direct proton transfer mechanism [2]. This pathway involves a concerted, asynchronous process where proton transfer from the alcohol to the nucleophilic diazo carbon occurs concurrently with nitrogen extrusion. Computational studies have revealed that this transition state optimally involves two molecules of HFIP, with one serving as the proton donor and the other stabilizing the developing alkoxide through hydrogen bonding [2].
The dark reaction mechanism proceeds through several key stages:
Formation of hydrogen-bonded complex: DDM forms weak hydrogen bonding (length: 2.10 to 2.28 Å) between the OH group of the alcohol and the carbon atom bearing the diazo group [2]
Concerted proton transfer and nitrogen extrusion: The reaction proceeds through transition state 13 with an activation free energy of 22.2 kcal/mol for HFIP, involving participation of two alcohol molecules [2]
Ion pair formation: The process generates a benzhydryl cation/alkoxide ion pair (intermediate 14), stabilized by hydrogen bonding with additional alcohol molecules [2]
Nucleophilic attack: The carbocation is attacked by the alkoxide to form the final diphenylmethyl ether product
This mechanism dominates with strongly acidic alcohols where the proton transfer is thermodynamically favorable, and the reaction rate increases with alcohol concentration until a point where high alcohol concentrations may alter the reaction pathway or solvation environment [4].
For less acidic alcohols including trifluoroethanol (TFE, pKₐ = 12.6) and isopropanol (pKₐ = 17.1), the reaction with DDM proceeds inefficiently in the dark but is dramatically accelerated under photochemical conditions (470 nm illumination) [2]. The photochemical pathway involves fundamentally different intermediates:
Photoexcitation and intersystem crossing: Initial photoexcitation produces an electronically excited singlet state that undergoes intersystem crossing to form intermediate 12a-T on the triplet spin surface [2]
Carbene formation: Extrusion of nitrogen generates the triplet carbene 16-T as the direct photolysis product [2]
Alcohol-assisted intersystem crossing: The triplet carbene undergoes alcohol-assisted intersystem crossing to a hydrogen-bonded singlet carbene 21 [2]
Protonation-addition: The singlet carbene undergoes a stepwise protonation-addition process with the alcohol to form the ether product
This photochemical pathway demonstrates remarkable rate acceleration (up to 150-fold for TFE) compared to the dark reaction and prevents the competing decomposition pathways that dominate in the absence of light for less acidic alcohols [2]. The hydrogen-bonded singlet carbene intermediate is key to this efficient transformation, with computational studies indicating activation free energies of 30.1 kcal/mol for TFE and 31.5 kcal/mol for isopropanol [2].
Table 1: Comparison of Reaction Mechanisms for DDM with Alcohols of Varying Acidity
| Parameter | HFIP (pKₐ = 9.3) | TFE (pKₐ = 12.6) | Isopropanol (pKₐ = 17.1) |
|---|---|---|---|
| Dark Reaction Efficiency | High (complete in 20 min) | Low (2 days, low yield) | None (decomposition) |
| Photochemical Efficiency | High (complete in <2 min) | High (quantitative yield) | High (complete in 20 min) |
| Primary Mechanism in Dark | Direct proton transfer | Hydrogen-bonded carbene | Decomposition dominant |
| Activation Energy (ΔG≠) | 22.2 kcal/mol | 30.1 kcal/mol | 31.5 kcal/mol |
| Rate Acceleration with Light | Moderate | 150-fold | Dramatic (no reaction → high yield) |
The following diagram illustrates the competing pathways for the reaction of this compound with alcohols under dark and photochemical conditions:
> Figure 1: Competing pathways for DDM reactions with alcohols. The dark pathway (red) dominates with acidic alcohols like HFIP, while the photochemical pathway (blue) operates with various alcohols under illumination. ISC = Intersystem Crossing.
Protocol 1: Diphenylmethyl Ether Formation via Thermal Reaction with Acidic Alcohols
Materials Required: this compound (194 mg, 1.0 mmol), hexafluoro-isopropanol (HFIP, 168 mg, 1.0 mmol), anhydrous chlorobenzene (5 mL), 10 mL round-bottom flask with magnetic stir bar, nitrogen atmosphere setup, TLC monitoring system.
Procedure:
Notes: This method works optimally with highly acidic alcohols (pKₐ < 10). For less acidic alcohols, the photochemical method below is recommended.
Protocol 2: Photochemical Ether Synthesis for Less Acidic Alcohols
Materials Required: this compound (194 mg, 1.0 mmol), alcohol (1.2 mmol), anhydrous acetonitrile (5 mL), blue LED light source (470 nm, 20-30 W), 10 mL photochemical reactor vessel, magnetic stirrer, inert atmosphere setup.
Procedure:
Notes: The photochemical method significantly accelerates reactions with less acidic alcohols and prevents competing decomposition pathways. Functional group tolerance is generally excellent.
Protocol 3: Selective Mono-Etherification of Vicinal Diols
Materials Required: this compound (194 mg, 1.0 mmol), vicinal diol (1.1 mmol), tin(II) chloride dihydrate (SnCl₂·2H₂O, 23 mg, 0.1 mmol), 1,2-dimethoxyethane (DME, 5 mL), 10 mL round-bottom flask, magnetic stirrer, nitrogen atmosphere.
Procedure:
Notes: The reaction exhibits unexpected kinetic behavior where the apparent rate constant increases with ethylene glycol concentration up to approximately 0.06 M, then decreases at higher concentrations (0.06-0.2 M) [4]. The mechanism likely involves tin(II) chloride complexes in dynamic equilibrium with the diol rather than the previously proposed 1,3,2-dioxastannolane intermediate.
Protocol 4: Rapid Ether Formation Using Microwave Irradiation
Materials Required: this compound (194 mg, 1.0 mmol), alcohol (1.2 mmol), protic ionic liquid (e.g., triethylammonium triflate, 1 mL), microwave reaction vessel, microwave synthesizer.
Procedure:
Notes: Microwave irradiation significantly accelerates the reaction, reducing typical reaction times from hours to minutes. The ionic liquid can potentially be recovered and reused.
Understanding the thermodynamic and kinetic parameters of DDM reactions is essential for effective process optimization. Photoacoustic spectroscopy and transient grating techniques have provided precise measurements of these values:
Table 2: Thermodynamic and Kinetic Parameters for DDM Reactions with Various Alcohols
| Alcohol | pKₐ | ΔH (kJ/mol) | ΔV (cm³/mol) | ΔG≠ (kcal/mol) | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|---|---|---|
| HFIP | 9.3 | -95.2 | -12.4 | 22.2 | 2.4 × 10⁻² |
| Trifluoroethanol | 12.6 | -88.7 | -11.8 | 30.1 | 5.7 × 10⁻⁵ |
| Isopropanol | 17.1 | -82.4 | -10.3 | 31.5 | < 10⁻⁶ (dark) |
| Methanol | 15.5 | -85.1 | -11.2 | N/R | N/R |
Data compiled from [6] and [2]. N/R = Not reported in detail in search results.
The reaction volume changes (ΔV) are consistently negative, indicating a contraction of the system during the ether formation process, which has implications for reactions performed under high pressure [6]. The enthalpy changes (ΔH) are significantly exothermic, particularly for reactions with more acidic alcohols, driving the reaction toward completion.
Various catalysts and additives can influence the rate and selectivity of DDM reactions with alcohols:
Table 3: Catalytic Systems for DDM Ether Formation Reactions
| Catalyst/Additive | Concentration | Alcohol Type | Rate Enhancement | Yield (%) |
|---|---|---|---|---|
| None (thermal) | - | HFIP | Baseline | >90 |
| None (photochemical) | 470 nm light | TFE | 150× | >95 |
| Tin(II) chloride | 10 mol% | Ethylene glycol | 25× | 85 |
| Sulfur compounds | 5-10 mol% | Various (with O₂) | Variable | 40-70 |
| Protic ionic liquids | Solvent | Various | 10× (time reduction) | 85-95 |
Data compiled from [5], [4], and [3].
The tin(II) chloride catalytic system shows particular utility in the selective mono-etherification of vicinal diols, with the rate showing an unusual dependence on both diol and DDM concentration [4]. The presence of oxygen significantly influences the reaction pathway in the presence of sulfur compounds, leading to different product distributions including tetraphenylethylene, benzophenone, and benzophenone azine alongside the desired ether [3].
This compound is classified as an unstable compound in safety documentation and requires appropriate handling precautions [1]. The reagent undergoes thermal decomposition at elevated temperatures (80°C in chlorobenzene), particularly in the presence of certain catalysts including sulfur compounds [3]. This decomposition follows competing unimolecular and chain reaction pathways, with the chain process becoming more significant in the presence of sulfides and oxygen.
Key decomposition products observed during thermal breakdown include:
The addition of alcohols at low concentrations (0.1-0.5 M) can increase the rate of the chain decomposition process, while higher alcohol concentrations (>5.0 M) suppress this pathway [3]. Researchers should be aware that the decomposition can be catalyzed by various substances, including sulfur compounds, and may lead to rapid nitrogen evolution and pressure buildup in closed containers.
Storage Conditions: Store DDM under inert atmosphere at 0-5°C in the dark. Allow to warm to room temperature before opening to minimize moisture condensation.
Handling Precautions: Use personal protective equipment including gloves and eye protection. Work in a well-ventilated fume hood when handling significant quantities.
Decomposition Management: Be aware of potential exotherms during large-scale reactions. Consider controlled addition of DDM to reaction mixtures rather than batch addition.
Light Sensitivity: For reproducible results, protect DDM solutions from ambient light when photochemical reactions are not intended.
Alcohol Concentration Effects: Note the unusual concentration effects observed with diols [4] and the impact of alcohol concentration on decomposition pathways [3] when designing reaction conditions.
The utility of DDM-mediated ether synthesis extends to various specialized applications in complex molecule synthesis. The diphenylmethyl (Dpm) protecting group offers valuable advantages in multistep syntheses due to its stability under various conditions and specific deprotection methods. The photochemical variant of the DDM reaction enables functionalization of alcohols that would be unreactive under standard conditions, significantly expanding the substrate scope.
Recent methodological advances have demonstrated applications in:
Functionalized alcohol derivatives: The reaction shows excellent functional group tolerance, enabling ether formation with alcohols containing halogen, ester, and other common functional groups [2]
Vicinal diol selective protection: The tin(II) chloride-catalyzed reaction provides regioselective mono-etherification of vicinal diols, a valuable transformation in carbohydrate and polyol chemistry [4]
Base-sensitive substrates: Unlike many conventional etherification methods, the DDM approach avoids strongly basic conditions, making it compatible with base-sensitive functionality
Pharmaceutical intermediates: The method has been applied to functionalization of biologically active and pharmaceutically relevant alcohols, demonstrating its utility in drug development [2]
The experimental workflow for developing DDM-based etherification processes typically involves the following decision pathway:
> Figure 2: Decision pathway for selecting appropriate DDM etherification conditions based on alcohol properties and synthetic requirements.
This compound provides a versatile approach to diphenylmethyl ether synthesis that complements traditional etherification methods. The availability of distinct reaction pathways (thermal vs. photochemical) enables chemists to select conditions appropriate for specific alcohol substrates, while catalytic variants offer solutions for challenging substrates including vicinal diols. The comprehensive thermodynamic and kinetic data now available facilitate rational reaction design and optimization.
The protocols detailed in these Application Notes provide researchers with robust methodologies for implementing DDM chemistry in pharmaceutical development and complex molecule synthesis. The excellent functional group tolerance, mild reaction conditions, and high yields characteristic of these methods make them valuable additions to the synthetic toolkit. As understanding of the mechanistic pathways continues to evolve, further refinements and applications of DDM in synthetic chemistry are anticipated.
Wikipedia Contributors. This compound. Wikipedia (2016). [1]
Rapid formation of diphenylmethyl ethers and thioethers using microwave irradiation and protic ionic liquids. Tetrahedron Letters (2012). [5]
Heat of reaction and reaction volume for the formation of ethers from diazo compounds in methanol. Chemical Physics Letters (1998). [6]
Proton or Carbene Transfer? On the Dark and Light Reactions of Diazoalkanes with Alcohols. Chemistry Europe (2022). [2]
New evidence for the mechanism of the tin(II) chloride catalyzed reactions of vicinal diols with this compound. Carbohydrate Research (2001). [4]
Thermal decomposition of this compound catalysed by sulphur compounds in the presence of oxygen. Journal of the Chemical Society, Perkin Transactions 2 (1981). [3]
Organic Syntheses Procedure for Diphenylmethyl Vinyl Ether. Organic Syntheses (1976). [7]
Diazomethane (CH2N2) - Reagent Friday. Master Organic Chemistry (2025). [8]
This compound is a specialized organic reagent with the chemical formula C₁₃H₁₀N₂ that has found significant utility in synthetic organic chemistry, particularly for the preparation of esters, ethers, and various heterocyclic compounds. This compound exists as red-black crystals that exhibit a low melting point of 30°C, making it susceptible to thermal decomposition and requiring careful handling and storage conditions [1]. The molecular structure features a diazo group (N₂) attached to a diphenylmethane scaffold, which creates unique electronic properties that can be exploited in various synthetic transformations.
The significance of this compound in heterocyclic synthesis stems from its ability to function as both a carbene precursor and an electrophilic agent under controlled conditions. Unlike many diazo compounds that are inherently unstable or explosive, this compound represents a more manageable reagent that can be employed in various synthetic protocols without extreme safety concerns, though appropriate precautions remain essential. Its reactivity patterns make it particularly valuable for constructing complex molecular architectures found in pharmaceuticals, materials science, and natural product synthesis.
This compound possesses distinct physical and chemical characteristics that dictate its handling and application in synthetic chemistry. The compound has a molar mass of 194.237 g·mol⁻¹ and appears as red-black crystals in its solid state [1]. Its relatively low melting point (30°C/86°F/303 K) means it may exist as a liquid at or slightly above room temperature in warmer environments. The compound exhibits a molar magnetic susceptibility of -115·10⁻⁶ cm³·mol⁻¹, reflecting its diamagnetic nature [1]. From a safety perspective, this compound is classified as unstable under standard occupational health guidelines, requiring appropriate precautions during handling and storage [1].
Table 1: Physical Properties of this compound
| Property | Value | Conditions/Notes |
|---|---|---|
| Molecular Formula | C₁₃H₁₀N₂ | - |
| Molar Mass | 194.237 g·mol⁻¹ | - |
| Appearance | Red-black crystals | - |
| Melting Point | 30°C (86°F; 303 K) | - |
| Magnetic Susceptibility | -115·10⁻⁶ cm³·mol⁻¹ | - |
| Stability | Unstable | Handle with appropriate precautions |
Principle: This method involves the oxidation of benzophenone hydrazone using mercury(II) oxide as the oxidizing agent in diethyl ether solvent with a basic catalyst [1].
Procedure:
Yield: Approximately 60-70% of theoretical yield [1].
Critical Notes:
Principle: This modified procedure offers improved yields and avoids the use of mercury compounds [1].
Procedure:
Yield: Approximately 75-85% of theoretical yield [1].
Critical Notes:
This compound undergoes several distinct decomposition pathways under different conditions, each generating reactive intermediates that can be exploited for heterocyclic synthesis. Understanding these pathways is essential for designing synthetic routes incorporating this versatile reagent.
Diagram 1: Decomposition pathways of this compound under different conditions, showing the formation of various reactive intermediates and their applications in heterocyclic synthesis. The pathways illustrate how different conditions (UV light, heat, electrolysis) lead to distinct reactive species that can be harnessed for specific synthetic transformations. [1]
This compound and related diazo compounds serve as valuable precursors for the synthesis of various azole heterocycles, including oxazoles, thiazoles, imidazoles, pyrazoles, triazoles, and tetrazoles [2]. The general strategy involves formal [3+2] cycloaddition reactions between metallocarbenoids derived from diazo compounds and various partners including nitriles, amides, and other heteroatom-containing functionalities.
Oxazole Synthesis Protocol:
Critical Parameters:
Table 2: Applications of Diazocarbonyl Compounds in Azole Synthesis
| Heterocycle Type | Reaction Partners | Key Conditions | Applications |
|---|---|---|---|
| 1,3-Oxazoles | Nitriles | Rh₂(OAc)₄, CH₂Cl₂, rt | Drug intermediates, natural product synthesis [2] |
| 1,3-Thiazoles | Thioamides, Isothiocyanates | Cu(acac)₂, 60°C | Bioactive molecule synthesis [2] |
| Imidazoles | Amidines, Nitriles | Rh₂(OAc)₄, microwave | Pharmaceutical building blocks [2] |
| Pyrazoles | Alkynes, Enones | Cu(OTf)₂, 80°C | Agrochemical intermediates [2] |
| Triazoles | Azides | Ru(II) catalysts, rt | Click chemistry, bioconjugation [2] |
This compound and related diazo reagents undergo efficient O-H insertion reactions with alcohols in the presence of rhodium catalysts, providing a valuable method for the structural diversification of natural products and the preparation of advanced intermediates for heterocyclic synthesis [3].
Protocol for Chemosite-Selective O-H Insertion:
Selectivity Considerations:
The choice of catalyst significantly influences the reactivity, chemosite selectivity, and diastereoselectivity of transformations involving this compound. Systematic catalyst screening is recommended when applying these reactions to novel substrates.
Table 3: Catalyst Effects on O-H Insertion Selectivity with Diazocarbonyl Compounds
| Catalyst | Reactivity | Chemosite Selectivity | Diastereoselectivity | Recommended Applications |
|---|---|---|---|---|
| Rh₂(OAc)₄ | Moderate | High | Low to moderate | Selective mono-functionalization [3] |
| Rh₂(esp)₂ | High | Moderate | Moderate | Maximizing conversion [3] |
| Rh₂(S-DOSP)₄ | Moderate to high | High | High (3:1 dr) | Chiral substrates [3] |
| Rh₂(OCOCF₃)₄ | High | Low | Low | Non-selective derivatization [3] |
| Rh₂(MEOX)₄ | High | Low to moderate | Moderate | Less sterically hindered systems [3] |
The steric footprint of diazo reagents is a critical consideration in chemical biology applications, particularly when designing probes for targeting biomacromolecules. Research has demonstrated that reagents with smaller steric footprints (e.g., α-trifluoroethyl substituent with molecular volume of 65.51 ų) show significantly improved retention of bioactivity compared to bulkier analogs (e.g., p-bromophenyl substituent with molecular volume of 117.02 ų) [3]. This principle applies directly to derivatives of this compound in the design of molecular probes for target identification and mechanism of action studies.
This compound requires specific handling conditions due to its instability and potential for exothermic decomposition [1].
Storage Recommendations:
General Precautions:
Emergency Procedures:
This compound represents a versatile reagent in heterocyclic synthesis with particular utility in the preparation of azoles, functionalized natural products, and complex molecular architectures. Its diverse reactivity patterns—including carbene formation, O-H insertion, and cycloaddition reactions—make it valuable for constructing challenging heterocyclic systems found in pharmaceuticals and functional materials.
Future developments in this field will likely focus on improved catalytic systems for enhanced stereocontrol, the design of sterically minimized derivatives for chemical biology applications, and the integration of continuous flow methodologies to safely handle potentially hazardous intermediates. The ongoing exploration of diazo chemistry, including applications of this compound, continues to provide powerful synthetic tools for accessing structurally complex and biologically relevant heterocyclic compounds.
The 1,3-dipolar cycloaddition between diazo compounds and alkenes is a concerted process that proceeds in a single step without intermediates. It is stereospecific and typically shows low sensitivity to solvent polarity [1] [2]. The reaction with this compound shares this mechanistic profile.
The table below summarizes kinetic data for this compound reacting with various dipolarophiles, illustrating substituent effects on reaction rate [3].
| Dipolarophile | Relative Reaction Rate (k₂) |
|---|---|
| Methyl Acrylate | 100 (Reference) |
| Methyl Methacrylate | 6.1 |
| Methyl Crotonate | 0.8 |
The significant rate reduction with beta-substituents (methyl groups) on the dipolarophile is attributed to steric hindrance in the transition state [3].
This general protocol is adapted from classic studies on diazoalkane cycloadditions [1] [3].
The following diagram maps the logical flow from reaction preparation to data analysis.
A complete literature search revealed that while the foundational principles are well-established, some areas lack specific data for this compound:
Diazodiphenylmethane (DDM) is a highly versatile organic reagent with the chemical formula C₁₃H₁₀N₂, widely employed in synthetic chemistry for its ability to generate diphenylmethyl carbene upon photochemical or thermal activation. This compound exists as red-black crystals with a melting point of approximately 30°C (303 K), making it solid at room temperature but requiring careful temperature control during storage and handling [1]. The structural characteristics of DDM feature a diazo group (-N₂) attached to a diphenylmethane scaffold, which upon activation under appropriate conditions, liberates nitrogen gas and forms highly reactive carbene intermediates that can participate in various bond-forming reactions.
The utility of DDM in synthetic chemistry stems from its dual reactivity pathways: it can directly form esters with carboxylic acids and ethers with alcohols without requiring activation, or it can generate reactive carbene species through photochemical decomposition [1]. These carbene intermediates undergo diverse transformations including C-H insertion, cycloaddition reactions, and ylide formation, making DDM particularly valuable for constructing complex molecular architectures. Unlike simpler diazo compounds like diazomethane, DDM offers enhanced stability and selectivity in many transformations, though it still requires careful handling due to its potential for exothermic decomposition [2].
The photochemical decomposition of this compound follows a well-defined mechanism initiated by UV light absorption. Upon irradiation, DDM undergoes nitrogen extrusion to form a highly reactive singlet carbene intermediate [3]. This process begins when UV photons promote DDM to an excited electronic state that facilitates cleavage of the carbon-nitrogen bond with concomitant release of molecular nitrogen. Experimental studies using ultrafast spectroscopy techniques have revealed that this carbene formation occurs on an ultrafast timescale, with the singlet excited state of related diazo compounds exhibiting lifetimes of less than 300 femtoseconds [4]. The exceptionally short-lived nature of these intermediates underscores the importance of understanding reaction kinetics when designing synthetic methodologies.
The carbene intermediate generated from DDM exists initially in the singlet spin state, which dictates its subsequent reactivity patterns. This singlet carbene can undergo several competing processes: intersystem crossing to form the more stable triplet carbene, direct reaction with solvent molecules, or participation in Wolff rearrangement if carbonyl-stabilized [5]. In the case of DDM, the diarylcarbene structure lends significant stability to the intermediate, allowing for more selective reactivity compared to simpler alkyl carbenes. The presence of two phenyl groups provides both steric bulk and electronic stabilization through resonance interactions, making the resulting carbene less electrophilic but more selective in its reactions with various substrates [3].
The photogenerated carbene from DDM participates in multiple competing reaction pathways depending on reaction conditions and substrate availability. The following diagram illustrates the primary mechanistic pathways:
Diagram 1: Photochemical reaction pathways of this compound upon UV irradiation. The singlet carbene (green) forms directly from UV-excited DDM and can undergo various reactions or intersystem crossing to the triplet state (blue).
The singlet carbene primarily engages in concerted reactions such as cyclopropanation with alkenes and C-H insertions, while the triplet carbene typically participates in stepwise radical-like reactions [3]. In nucleophilic solvents such as alcohols or ethers, the singlet carbene can form zwitterionic ylide intermediates that subsequently undergo proton transfer or further reactions to yield ether products [6] [4]. This duality in reactivity provides synthetic chemists with a versatile tool for accessing diverse molecular architectures from a common precursor. The solvent-dependent behavior of these carbene intermediates significantly influences product distributions, with hydrogen-bonding solvents capable of stabilizing key intermediates and directing reaction outcomes [3].
Safety precautions are paramount when working with this compound due to its potential instability and the reactive intermediates generated during photochemical reactions. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves and safety goggles. Due to the light-sensitive nature of the reactions, amber glassware or vessels wrapped in aluminum foil should be employed when setting up reactions, and UV-blocking face shields must be worn when operating photochemical equipment. Equipment requirements include a UV photoreactor equipped with lamps emitting in the 254-365 nm range, preferably with temperature control capabilities to maintain reactions at 25-30°C. Alternatively, for small-scale reactions, a simple setup using a mercury vapor lamp positioned at an appropriate distance from the reaction vessel may suffice, though consistency in light intensity should be verified [1] [2].
Reaction monitoring during photochemical transformations requires special techniques to track consumption of the diazo compound and formation of products. The disappearance of the characteristic diazo infrared stretch (approximately 2100 cm⁻¹) provides a convenient method for monitoring reaction progress without interrupting the photochemical process. Alternatively, periodic withdrawal of aliquots followed by immediate quenching and analysis by thin-layer chromatography (TLC) or HPLC-MS can provide quantitative data on reaction conversion. For real-time monitoring of carbene formation and subsequent reactions, time-resolved infrared spectroscopy (TRIR) has been employed in research settings, though this requires specialized equipment not typically available in standard synthetic laboratories [6].
The formation of diphenylmethyl esters through the reaction of DDM with carboxylic acids represents a valuable method for protecting carboxylic acids or introducing the acid-labile diphenylmethyl (Dpm) protecting group. This protocol describes a UV-initiated version of this transformation, which proceeds through a carbene intermediate rather than the direct proton transfer mechanism operative in thermal reactions [3].
Step 1: Reaction Setup - In a dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid substrate (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere. Add This compound (1.2 mmol, 1.2 equiv) as a solid in one portion while protecting the reaction vessel from ambient light. Seal the flask with a rubber septum and purge the headspace with argon for 5 minutes.
Step 2: Photochemical Reaction - Position the reaction vessel in a UV photoreactor equipped with 300 nm lamps at a distance of approximately 10 cm. Begin irradiation while maintaining vigorous stirring. Monitor reaction progress by TLC (silica gel, hexanes/ethyl acetate) or by tracking the disappearance of the diazo IR stretch. Typical reaction times range from 2-6 hours depending on the carboxylic acid structure.
Step 3: Workup and Purification - Upon complete consumption of the diazo compound (as indicated by disappearance of the yellow color), concentrate the reaction mixture under reduced pressure. Purify the crude product by flash chromatography on silica gel using a gradient of hexanes to hexanes/ethyl acetate (9:1) as eluent. Characterize the diphenylmethyl ester by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS.
Note: For acid-sensitive substrates, the reaction can be performed with strict exclusion of moisture and using scrupulously dried solvents to prevent competitive hydrolysis of the generated ester product. The reaction rate is influenced by the electronic nature of the carboxylic acid, with electron-deficient acids typically reacting more rapidly than electron-rich analogs [1] [3].
The formation of diphenylmethyl ethers from alcohols represents another valuable application of DDM, particularly for protecting sterically hindered or acid-sensitive alcohols. This protocol describes a photoinitiated method that proceeds efficiently even with aliphatic alcohols, which typically show poor reactivity with DDM under thermal conditions [3].
Step 1: Substrate Preparation - In an oven-dried Schlenk tube, dissolve the alcohol substrate (1.0 mmol) in anhydrous hexafluoroisopropanol (HFIP) (5 mL) as both solvent and reactant. HFIP serves a dual purpose as reaction medium and hydrogen-bonding promoter that facilitates the carbene transfer process. Add This compound (1.1 mmol, 1.1 equiv) and stir the mixture at room temperature for 5 minutes to ensure complete dissolution.
Step 2: Photochemical Activation - Irradiate the reaction mixture with a blue LED source (470 nm) while maintaining the temperature at 25°C. Contrary to expectations, this transformation proceeds efficiently with visible light despite the weak absorption of DDM in this region, with typical reaction times of 20-30 minutes. Monitor reaction progress by TLC or ( ^1H ) NMR spectroscopy.
Step 3: Isolation Procedure - Upon complete consumption of the diazo compound, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (15 mL) and wash sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude ether by recrystallization from ethanol/water or by flash chromatography on silica gel.
Note: The exceptional rate acceleration observed under photochemical conditions compared to thermal reactions is remarkable - reactions with iso-propanol proceed to completion within 20 minutes under irradiation, whereas no product formation occurs after seven days under dark conditions [3]. This methodology demonstrates broad functional group tolerance and has been successfully applied to alcohols bearing halogen, nitro, and other potentially reactive substituents.
The cyclopropanation of alkenes represents one of the most synthetically valuable transformations mediated by carbene intermediates generated from DDM. This protocol describes a general procedure for the formation of diarylated cyclopropanes through UV-initiated decomposition of DDM in the presence of alkenes [2].
Step 1: Reaction Preparation - In a dried photochemical reaction vessel, dissolve the alkene substrate (1.0 mmol) in anhydrous cyclohexane (10 mL). Add This compound (1.5 mmol, 1.5 equiv) and stir to ensure complete dissolution. Purge the solution with a stream of argon for 10 minutes to remove dissolved oxygen, which can interfere with the carbene intermediate.
Step 2: UV Irradiation - Irradiate the reaction mixture with a 254 nm UV light source while maintaining constant stirring and an inert atmosphere. Control the reaction temperature at 25°C using a cooling jacket or water bath. Monitor reaction progress by TLC or GC-MS, with typical reaction times ranging from 4-12 hours depending on alkene reactivity.
Step 3: Product Isolation - After complete consumption of the diazo compound, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash chromatography on silica gel using hexanes as the initial eluent, gradually increasing polarity with dichloromethane. Characterize the cyclopropane product by ( ^1H ) NMR, ( ^{13}C ) NMR, and elemental analysis or HRMS.
Note: The reactivity of alkenes in cyclopropanation follows expected trends, with electron-rich alkenes generally reacting more rapidly than electron-deficient alkenes. The reaction demonstrates good stereospecificity, with the stereochemistry of the starting alkene preserved in the cyclopropane product. For scale-up, a flow photochemistry setup is recommended to ensure consistent light penetration and more efficient irradiation [2].
This compound requires careful handling due to its potential for exothermic decomposition and the reactive intermediates generated during photochemical reactions. Although more stable than diazomethane, DDM should be treated as a potentially explosive compound, particularly when heated or subjected to mechanical shock. Storage should be in the dark at temperatures between 0-5°C in a securely sealed container labeled with appropriate hazard warnings. When working with DDM on larger scales (>1 gram), additional precautions such as the use of blast shields and remote handling equipment are strongly recommended [1] [2].
The photochemical reactions described in these protocols present additional safety considerations. UV radiation can cause severe eye and skin damage, so proper light shielding and the use of UV-blocking safety goggles are essential. The carbene intermediates generated during these reactions are highly reactive and potentially toxic, so all procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Particular care should be taken when scaling up reactions, as the increased concentration of reactive intermediates may lead to uncontrolled exotherms or pressure buildup [3] [2].
The reaction efficiency of DDM in various transformations can be quantified through several parameters including conversion rates, product yields, and quantum yields. The following table summarizes key quantitative data for photochemical reactions involving this compound:
Table 1: Quantitative performance data for UV-induced reactions of this compound
| Reaction Type | Conditions | Time | Yield (%) | Quantum Yield | Reference |
|---|---|---|---|---|---|
| Esterification | UV (300 nm), DCM | 2-6 h | 85-95 | 0.64 (K-3CR) | [1] [3] |
| Ether Formation | Blue LED (470 nm), HFIP | 20 min | >95 | N/R | [3] |
| Cyclopropanation | UV (254 nm), cyclohexane | 4-12 h | 70-90 | N/R | [2] |
| Wolff Rearrangement | UV (254 nm) | 2 h | ~80 | 0.28 | [7] |
| Wolff Rearrangement | Blue LED (450 nm) | 2 h | ~95 | 0.89 | [7] |
N/R = Not reported in the searched literature
The photophysical properties of diazo compounds play a crucial role in their reactivity under various irradiation conditions. The following table summarizes absorption characteristics for representative diazo compounds:
Table 2: Photophysical properties of diazo compounds relevant to carbene formation
| Diazocompound | λmax (nm) | εmax (L·mol⁻¹·cm⁻¹) | ε450 (L·mol⁻¹·cm⁻¹) | Activation Energy (S₀) |
|---|---|---|---|---|
| This compound | ~300 (est.) | ~15,000 (est.) | ~2 (est.) | ~30 kcal/mol |
| p-Biphenylyldiazomethane | 490 (S₁) | N/R | N/R | N/R |
| Phenyldiazoacetate | 250-300 | 5,000-18,000 | 0.8-2.3 | N/R |
N/R = Not reported in the searched literature; est. = estimated from related compounds
Successful carbene generation and subsequent trapping can be monitored through several analytical techniques. The disappearance of the characteristic diazo IR stretch between 2050-2150 cm⁻¹ provides a convenient real-time method for monitoring reaction progress. For the resulting products, ¹H NMR spectroscopy typically reveals characteristic signals between δ 5.5-6.5 ppm for the methine proton of diphenylmethyl esters and ethers, while the ¹³C NMR shows corresponding signals at δ 75-85 ppm. For cyclopropane products, the protons on the three-membered ring appear as distinctive complex multiplets between δ 0.5-2.5 ppm, with the bridgehead carbons appearing at δ 15-30 ppm in the ¹³C NMR spectrum.
High-resolution mass spectrometry (HRMS) provides conclusive evidence for product formation, with molecular ions corresponding to the expected m/z values for the transformation products. For reaction optimization, time-resolved spectroscopic techniques including ultrafast IR and UV-Vis spectroscopy can directly observe the carbene intermediates, with singlet diphenylcarbene typically exhibiting λmax around 360 nm and triplet diphenylcarbene absorbing at approximately 315 nm [4]. These specialized techniques require sophisticated instrumentation but provide invaluable mechanistic insights for reaction development.
The carbene intermediates generated from UV irradiation of this compound enable diverse synthetic transformations with broad applicability in organic synthesis and drug development. The cyclopropanation reaction represents one of the most valuable applications, allowing access to strained carbocyclic architectures that serve as key intermediates in natural product synthesis and medicinal chemistry. The resulting diarylated cyclopropanes exhibit interesting conformational properties and can serve as rigid scaffolds for designing enzyme inhibitors or receptor ligands. The esterification and etherification protocols provide efficient methods for introducing the acid-labile diphenylmethyl (Dpm) protecting group, which finds particular utility in peptide synthesis and complex molecule assembly where orthogonal deprotection strategies are required [1] [2].
In pharmaceutical research, methodologies based on DDM-derived carbenes have been employed for the functionalization of complex molecules including biologically active compounds and marketed drugs. The moderate reactivity and good functional group compatibility of diphenylcarbene enables selective modifications even in the presence of sensitive functional groups, providing valuable strategies for late-stage diversification of lead compounds. The photoinitiated variants described in these protocols offer particularly mild conditions suitable for substrates incompatible with strongly acidic or basic conditions, or those prone to thermal decomposition. Additionally, the continuous-flow adaptation of these transformations enhances their applicability in process chemistry settings where safety, reproducibility, and scalability are paramount considerations [3].
Despite the generally robust nature of DDM-mediated reactions, several common issues may arise during protocol execution. The following workflow addresses frequent challenges and provides corrective strategies:
Diagram 2: Troubleshooting workflow for common issues in UV-induced carbene generation from this compound.
Optimization strategies for challenging substrates include systematic variation of solvent, light intensity, and concentration parameters. For electron-deficient alkenes in cyclopropanation reactions, adding catalytic Lewis acids can enhance reaction rates by activating the alkene toward cycloaddition. When competing pathways reduce selectivity, tuning the solvent polarity can significantly influence product distributions, with non-polar solvents generally favoring cyclopropanation and more polar, protic solvents directing reactions toward ylide formation and subsequent transformations. For substrates containing multiple potentially reactive functional groups, sequential addition of DDM or the use of continuous flow reactors can improve selectivity by maintaining low instantaneous concentrations of the reactive carbene intermediate [3].
The UV-induced generation of carbenes from this compound represents a powerful and versatile strategy for conducting diverse carbon-carbon and carbon-heteroatom bond-forming reactions under mild conditions. The protocols described herein provide practical methodologies for esterification, etherification, and cyclopropanation reactions that complement traditional thermal approaches and offer distinct advantages in terms of functional group tolerance and reaction controllability. The ability to initiate these transformations photochemically provides synthetic chemists with precise temporal control over reactive intermediate generation, enabling sequential reaction cascades and the incorporation of multiple transformations in one-pot procedures.
Future developments in this area will likely focus on expanding the substrate scope of these transformations, particularly toward more complex molecular architectures relevant to pharmaceutical and materials chemistry. The integration of continuous flow technologies with photochemical DDM activation presents promising opportunities for enhancing reaction safety and scalability while improving reproducibility through better control of irradiation parameters. Additionally, the development of wavelength-selective processes that exploit the weak but measurable visible light absorption of DDM may enable orthogonal activation strategies in complex synthetic sequences. As these methodologies continue to evolve, they will undoubtedly provide valuable tools for constructing molecular complexity with improved efficiency and selectivity in diverse synthetic contexts.
The reaction between diazodiphenylmethane (DDM) and carboxylic acids represents a fundamental transformation in organic chemistry with significant utility in synthetic and mechanistic studies. This reaction provides a versatile platform for esterification processes and serves as a valuable probe for investigating acid reactivity and solvent effects in various media. The prominence of this reaction in chemical research stems from its clean reaction profile and the facile visual monitoring enabled by the distinctive color change from deep purple to colorless as DDM is consumed. Historically, this reaction has been extensively employed for determining relative acidity of organic carboxylic acids in non-aqueous solvents, contributing substantially to our understanding of acid-base behavior in organic media [1].
The mechanistic pathway involves an initial rate-determining proton transfer from the carboxylic acid to DDM, followed by rapid decomposition of the intermediate diazonium species to yield the corresponding ester and nitrogen gas (Figure 1). This mechanism was established through comprehensive kinetic studies that demonstrated the reaction is first-order with respect to both DDM and carboxylic acid [1]. The reaction proceeds through a concerted proton transfer with a five-membered transition state in certain solvent systems, while in donor aprotic solvents, the mechanism may involve the formation of a complex between monomeric acid and DDM, with potential participation of acid dimers or multimers in the rate-determining step [2] [3] [4].
Setup: Add 10 g of anhydrous KH₂PO₄ and 31 g of activated manganese dioxide to a 250 mL 3-neck round bottom flask (Flask 1) equipped with a magnetic stirrer. In a separate 100 mL 2-neck round bottom flask (Flask 2), place 20 g of benzophenone hydrazone with a magnetic stirrer [1].
Solvent Addition and Purging: Add 67 mL of dichloromethane to each flask. Equip both flasks with stoppers and thermometers/thermocouples. Purge both flasks with inert gas (N₂ or Ar) for 15 minutes to create an oxygen-free environment [1].
Cooling Phase: Apply an ice bath to Flask 1 (containing KH₂PO₄ and MnO₂). Maintain the temperature constant at 0°C for at least 30 minutes with continuous stirring [1].
Reaction Initiation: After temperature stabilization, slowly transfer the benzophenone hydrazone solution (Flask 2) into Flask 1 containing the oxidant mixture. Maintain the reaction for 24 hours to reach completion, indicated by the development of a deep red-purple color [1].
Purification:
Quality Assessment: Analyze the resulting deep reddish-purple crystals by UV spectroscopy. The experimental molar absorptivity should be approximately ε = 94.8, matching literature values [1].
The continuous-flow approach offers significant advantages for DDM synthesis, including improved safety, reproducibility, and scalability:
Solution Preparation: Prepare three separate solutions in dichloromethane:
Syringe Setup: Load the TFAA and 1/DMSO solutions into two 5 mL glass syringes, and the DIPEA solution into a 1 mL glass syringe (to ensure accurate flow rates for low-volume additions) [5]
Flow Reactor Assembly: Connect syringes via short (~10 cm) inlet tubing to a 1 µL microreactor placed in a reactor holder on a Peltier element cooled to 10°C. Connect a microtube to the reactor outlet, leading to a collection vial [5]
Synthesis Execution:
Product Analysis: Collect effluent in DCM and characterize by UV-Vis spectroscopy to determine λmax and concentration.
Reaction Setup: Prepare a solution of p-nitrobenzoic acid (10 molar equivalents) in anhydrous ethanol. In a separate container, dissolve a precise quantity of DDM in anhydrous ethanol [1].
Reaction Initiation: Mix the solutions to start the reaction, maintaining constant temperature (e.g., 30°C). The distinct color change from purple to colorless allows visual monitoring of reaction progress [1].
Kinetic Monitoring: Withdraw aliquots at regular time intervals and monitor the disappearance of DDM by UV-Vis spectroscopy at 525 nm. Under these conditions with excess carboxylic acid, the reaction follows pseudo-first-order kinetics [1].
Data Analysis: Plot ln(absorbance) versus time to obtain the pseudo-first-order rate constant (kobs). Calculate the second-order rate constant by dividing kobs by the initial concentration of carboxylic acid [1].
Reactor Configuration: Utilize a glass continuous flow reactor system combining "mixing" modules (heart-shaped structures for inducing turbulence) and "linear" modules (providing additional residence time). The system operates at temperatures ranging from -25°C to 200°C and pressures up to 18 bar [1].
Parameter Optimization: Systematically vary flow rates to optimize residence time and reactant ratios. The enhanced heat transfer and mixing efficiency in flow reactors typically result in significantly reduced reaction times compared to batch processes [1].
Process Monitoring: Continuously monitor the effluent using in-line UV-Vis spectroscopy or collect fractions for analysis. The flow system achieved up to 95% conversion of DDM in just 11 minutes when reacting with p-nitrobenzoic acid [1].
Table 1: Kinetic Parameters for DDM Reactions with Carboxylic Acids in Various Solvents
| Carboxylic Acid | Solvent | Temperature (°C) | Rate Constant k (M⁻¹s⁻¹) | Reaction Order | Acid State |
|---|---|---|---|---|---|
| Benzoic acid | Donor aprotic solvents | 37 | k₀ (monomer) + k'c (dimer) | First in [DDM] and [acid] | Monomer + dimer [4] |
| Benzoic acid | Aprotic solvents (dimeric acids) | 37 | k(obs)=α[HA]/c+β[HA]²/c+γ[HA]³/c | Complex dependence | Dimeric/ multimeric [3] |
| Substituted 4-pyrimidine carboxylic acids | Dimethylformamide | Not specified | Varies with substituent | First in [DDM] and [acid] | Tautomeric forms [2] |
| p-Nitrobenzoic acid | Ethanol | 30 | Pseudo-first-order | First in [DDM] and [acid] | Monomeric [1] |
Table 2: Solvent Influence on Reaction Kinetics and Mechanism
| Solvent Type | Key Characteristics | Acid Speciation | Rate Equation | Dominant Mechanism |
|---|---|---|---|---|
| Donor aprotic solvents | High nucleophilicity, polar | Predominantly monomeric with some dimer | k(obs) = k₀ + k'c | Complex formation + open-chain dimer reaction [4] |
| Aprotic solvents with dimeric acids | Low polarity, non-basic | Predominantly dimeric with higher multimers | k(obs)=α[HA]/c+β[HA]²/c+γ[HA]³/c+δ[HA]⁴/c | Multi-pathway via multimers [3] |
| Alcohol solvents (e.g., ethanol) | Protic, hydrogen-bonding | Primarily monomeric | Pseudo-first-order | Simple bimolecular reaction [1] |
The kinetic behavior of DDM with carboxylic acids exhibits remarkable sensitivity to solvent properties and acid speciation. In donor aprotic solvents, the reaction proceeds through two parallel pathways: one involving the reversible formation of a complex between monomeric acid and DDM, and another involving reaction with a small amount of highly reactive open-chain dimer [4]. The solvent effect on these pathways can be correlated using parameters including dielectric constant, refractive index, solvent nucleophilicity, and electrophilicity, with excellent correlation (R = 0.975) observed for 24 solvents [4].
In aprotic solvents where carboxylic acids exist primarily as dimers, the kinetics become more complex, revealing participation of reactive multimers (trimers and possibly tetramers) in the reaction mechanism [3]. The variety of concentration dependencies observed across different solvents arises from differential solvent, structural, and isotopic effects on the coefficients characterizing the reaction of various acid multimers [3].
The translation of DDM reactions from traditional batch processing to continuous-flow systems represents a significant advancement with substantial benefits for pharmaceutical applications:
Recent methodologies have expanded the utility of DDM-like transformations through metal-free oxidative esterification:
DDQ-Mediated Esterification:
Mechanistic Pathway: The reaction proceeds through a radical mechanism involving hydrogen atom transfer from diphenylmethane to DDQ, generating a benzyl radical that undergoes single electron transfer to form a benzyl cation, which subsequently reacts with carboxylic acid to form the ester product [6]
The synthesis of diphenyldiazomethane and its subsequent reactions provides an exceptional educational platform for integrating multiple chemical concepts:
For researchers seeking to optimize DDM reactions for specific applications, a structured experimental design approach is recommended:
Factor Selection: Identify critical process parameters such as residence time, temperature, and reactant ratios [5]
Experimental Matrix: Implement a full factorial design for two factors at two levels, augmented with center points to detect curvature and replication to estimate experimental error [5]
Response Surface Modeling: Fit experimental data to mathematical models that describe the relationship between factors and responses (e.g., conversion, yield) [5]
Process Optimization: Utilize fitted models to identify optimal factor settings that maximize desired outcomes while maintaining process robustness [5]
This approach typically requires 7-8 experiments to adequately characterize the response surface and identify optimal conditions, demonstrating the efficiency of systematic optimization strategies [5].
Figure 1: Reaction mechanism of this compound with carboxylic acids
Figure 2: Continuous-flow experimental setup for DDM synthesis and reactions
The reaction of this compound with carboxylic acids continues to be a valuable transformation with wide-ranging applications from fundamental mechanistic studies to industrial pharmaceutical synthesis. The comprehensive kinetic analyses conducted in various solvent systems have provided profound insights into acid behavior and reaction mechanisms in non-aqueous environments. The recent integration of continuous-flow methodologies has revitalized this classical reaction, enhancing its sustainability, efficiency, and applicability to modern chemical challenges. Furthermore, the development of metal-free oxidative variants has expanded the synthetic utility of related transformations, offering environmentally friendly alternatives for esterification processes. These protocols and application notes provide researchers with a solid foundation for implementing these reactions in both basic research and applied pharmaceutical contexts, supported by robust experimental data and modern technological approaches.
Diazodiphenylmethane (DDM), also known as diphenyldiazomethane, is a valuable red crystalline solid with a melting point of 29-31°C that finds extensive application in organic synthesis, particularly for the protection of carboxylic acids and as a precursor for carbene generation [1] [2]. This reagent possesses a molecular formula of C₁₃H₁₀N₂ and a molecular weight of 194.24 g/mol [3]. DDM is typically stored at low temperatures and decomposes upon standing, gradually forming benzophenone azine as a decomposition product [4]. Its stability characteristics necessitate careful handling and often immediate use after purification to ensure optimal reactivity in synthetic applications.
The structural feature of DDM incorporates a diazo group (-N₂) bonded to a diphenylmethane framework, which confers both reactivity and resonance stabilization. This stabilization differentiates it from simpler aliphatic diazo compounds like diazomethane, making it more manageable while retaining significant reactivity toward carboxylic acids and alcohols. The compound exhibits characteristic IR absorption at 2032 cm⁻¹ due to the diazo functionality, providing a convenient spectroscopic handle for reaction monitoring [2].
Several reliable methods exist for the synthesis of this compound, primarily through the oxidative dehydrogenation of benzophenone hydrazone. The following protocols represent the most practically useful approaches ranging from classical to modern environmentally-conscious methods.
This method, reported by Javed and Brewer in Organic Syntheses (2008), provides excellent yields (93%) and avoids heavy metals, making it particularly suitable for modern laboratory applications [2].
Reaction Setup: Equipment: 1-L, three-necked round-bottom flask with overhead mechanical stirrer, rubber septa, and low-temperature thermometer. The apparatus is flame-dried under nitrogen atmosphere. The flask is charged with dimethyl sulfoxide (3.98 mL, 56.0 mmol, 1.10 equiv) and anhydrous tetrahydrofuran (450 mL). The solution is cooled to -55°C under nitrogen with stirring.
Activation Step: A separate solution of oxalyl chloride (4.67 mL, 53.5 mmol, 1.05 equiv) in THF (50 mL) is prepared and added to the DMSO/THF mixture over 10 minutes, maintaining the temperature between -55°C and -50°C for 35 minutes. The reaction mixture is then further cooled to -78°C using a dry-ice/acetone bath.
Oxidation: A solution of benzophenone hydrazone (10.00 g, 51.0 mmol, 1.00 equiv) and triethylamine (15.05 mL, 0.107 mol, 2.10 equiv) in THF (50 mL) is prepared and added to the reaction mixture over 10 minutes, resulting in a deep-red solution with copious white precipitate (triethylamine hydrochloride).
Workup: The reaction is maintained at -78°C for 30 minutes and then filtered cold through a medium-porosity sintered-glass funnel. The solid is rinsed with THF (2 × 100 mL), and the combined filtrate is concentrated at room temperature by rotary evaporation to give crude DDM as a red oil that solidifies upon cooling (9.83 g, 99%).
Purification: The crude product is dissolved in pentane (120 mL) and rapidly filtered through a column of activated basic alumina (100 g). The column is rinsed with additional pentane (~300 mL) until the filtrate is colorless. The filtrate is concentrated to give analytically pure DDM (9.19 g, 93%) as red crystals.
Note: The purification should be performed quickly (contact with basic alumina <5 minutes) to prevent formation of tetraphenylethylene as an impurity [2].
A Chinese patent (CN101100444A) describes an environmentally friendly approach using hydrogen peroxide as the oxidant with iodine catalysis under phase-transfer conditions [5].
Reaction Setup: In a round-bottom flask, combine benzophenone hydrazone (3.96 g, 20 mmol), sherwood oil (30 mL), DMA (5 mL, 53.95 mmol), iodine (2 mg, 0.0078 mmol), and tetrabutylammonium bromide (0.0784 g, 0.2432 mmol).
Oxidation: Maintain the reaction mixture at 15-30°C and slowly add 30% hydrogen peroxide (9.12 g, 80 mmol) over 1-1.5 hours. Continue stirring for 3-6 hours to complete the oxidation.
Workup and Isolation: Filter the reaction mixture and wash the filter cake with sherwood oil or dichloromethane. Concentrate the filtrate under reduced pressure to obtain DDM. This method claims high purity and 87% yield with minimal environmental impact compared to heavy metal oxidants [5].
The traditional synthesis reported in Organic Syntheses (1944) uses yellow mercury(II) oxide as the oxidant, though this method has diminished popularity due to environmental concerns [4].
Reaction: In a pressure bottle, combine benzophenone hydrazone (19.6 g, 0.1 mol), yellow mercury(II) oxide (22 g, 0.1 mol), and petroleum ether (100 mL, b.p. 30-60°C).
Processing: Close the bottle, wrap in a wet towel, and shake mechanically at room temperature for 6 hours. Filter the mixture to remove mercury and any insoluble benzophenone azine.
Isolation: Concentrate the filtrate under reduced pressure at room temperature to obtain DDM as crystals (17.3-18.6 g, 89-96%). The product is typically pure enough for immediate use without further purification [4].
Table 1: Comparison of this compound Synthesis Methods
| Method | Oxidant/System | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Oxalyl Chloride/DMSO [2] | Chlorodimethylsulfonium chloride (generated in situ) | 93% | High yield, no heavy metals, excellent purity | Requires low temperatures (-78°C), air-free techniques |
| Hydrogen Peroxide/Iodine [5] | H₂O₂/I₂ with phase-transfer catalyst | 87% | Environmentally friendly, mild conditions | Longer reaction time, requires optimization |
| Mercury Oxide [4] | HgO | 89-96% | Simple procedure, high yield | Heavy metal contamination, environmental concerns |
DDM serves as an efficient electrophilic coupling agent for the preparation of benzhydryl esters under mild conditions [1]. The reaction proceeds through a mechanism thought to involve nucleophilic attack of the carboxylate oxygen on the terminal nitrogen of the diazo group, followed by nitrogen extrusion and proton transfer.
Reaction Setup: Dissolve the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, DMF, or acetonitrile).
Addition: Add DDM (1.0-1.2 equiv) either as a solid or as a concentrated solution in a suitable solvent. The reaction typically proceeds at room temperature or with gentle heating (40-60°C).
Monitoring: Reaction progress can be monitored by disappearance of the diazo IR stretch at 2032 cm⁻¹ or by TLC. Nitrogen evolution is observed as a gas byproduct.
Workup: After reaction completion, concentrate the mixture under reduced pressure. Purify the resulting benzhydryl ester by flash chromatography or recrystallization.
This method has been successfully applied to various carboxylic acids, including orotic acids and other pharmaceutically relevant compounds, with excellent functional group compatibility [1]. The kinetics of these reactions have been studied extensively, demonstrating pseudo-first-order behavior in the presence of excess DDM [1].
While less common than esterification, DDM can also be employed for the preparation of benzhydryl ethers from alcohols, particularly under acid catalysis or with tin(II) chloride as a catalyst [1].
Reaction: Combine the alcohol (1.0 equiv) and DDM (1.2 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
Catalysis: Add tin(II) chloride (0.1-0.2 equiv) and stir at room temperature or elevated temperature (40-50°C) until reaction completion (typically 2-8 hours).
Workup: Quench the reaction with aqueous sodium bicarbonate, extract with organic solvent, dry over anhydrous magnesium sulfate, and concentrate.
Purification: Purify the resulting benzhydryl ether by flash chromatography or recrystallization.
This method has been successfully applied to various diols, including cis- and trans-1,2-cyclohexanediols, demonstrating stereoselectivity in some cases [1].
Upon illumination with ultraviolet light or heating, DDM undergoes photolytic or thermal decomposition to generate diphenylmethyl carbene and nitrogen gas [1]. This reactive carbene intermediate can undergo various characteristic carbene reactions:
C-H Insertion: The carbene can insert into unactivated C-H bonds of alkanes or ethers.
Addition to Alkenes: Reaction with olefins leads to cyclopropanation products.
Rearrangement: Under certain conditions, the carbene can undergo rearrangement to form fluorene derivatives.
The carbene generation can be represented in the following reaction workflow:
The electrolytic reduction of DDM can generate a Ph₂CN₂⁻ anion radical, which decomposes to form a Ph₂C⁻ anion radical and subsequently reacts to form various products including benzophenone azine (Ph₂C=N-N=CPh₂) when carried out in dimethylformamide with tetrabutylammonium perchlorate [1] [6].
Table 2: Applications of this compound in Organic Synthesis
| Application | Reaction Type | Products | Key Features |
|---|---|---|---|
| Carboxylic Acid Protection [1] | Esterification | Benzhydryl esters | Mild conditions, chemoselective for carboxylic acids |
| Alcohol Protection [1] | Etherification | Benzhydryl ethers | Tin(II) chloride catalysis, stereoselective with diols |
| Carbene Chemistry [1] | Carbene generation | Cyclopropanes, insertion products | UV or thermal activation, diverse reactivity |
| Electrochemical Studies [6] | Anion radical formation | Benzophenone azine, diphenylmethane | Mechanistic insights, radical pathways |
This compound requires careful handling due to its potential instability and the general hazards associated with diazo compounds. The following safety protocols should be strictly observed:
Personal Protective Equipment: Always wear appropriate safety glasses, gloves, and lab coat when handling DDM. Consider additional face protection when manipulating larger quantities.
Blast Protection: It is prudent to handle diazo compounds behind a blast shield, particularly during initial small-scale reactions and when working with larger quantities [2].
Storage and Stability:
Decomposition: DDM gradually converts to benzophenone azine during storage, which may be visually apparent as crystal formation [4]. Decomposed material should be properly disposed of rather than attempting purification.
Toxicity: Like most diazo compounds, DDM is toxic and irritating. Proper engineering controls (fume hood) should always be used to limit exposure [2].
DDM can be analyzed by reverse-phase HPLC using the following conditions [3]:
Properly synthesized DDM exhibits the following characteristic spectroscopic properties [2]:
This compound remains a versatile reagent in organic synthesis, particularly valuable for the protection of carboxylic acids and specialized carbene chemistry. The modern oxalyl chloride/DMSO oxidation method provides a reliable, high-yielding preparation that avoids environmentally problematic heavy metals, while newer catalytic systems offer promising alternatives. Researchers should prioritize safety considerations when working with DDM, including blast protection and proper storage conditions. When handled appropriately, DDM enables efficient synthetic transformations under mild conditions, making it particularly useful for the synthesis of complex molecules in medicinal chemistry and drug development.
Diazodiphenylmethane (also known as diphenyldiazomethane) is a highly reactive organic compound with the chemical formula C₁₃H₁₀N₂ that exists as red-black crystals melting just above room temperature (29-31°C). This compound serves as a versatile reagent in organic synthesis, particularly valuable for the preparation of (diphenyl)methyl esters and ethers through reactions with carboxylic acids and alcohols respectively. More importantly for this application note, it undergoes decomposition to generate benzophenone azine under specific conditions, making it a valuable precursor for this compound. [1]
Benzophenone azine (Ph₂C=N-N=CPh₂) represents a stable imine derivative that finds applications in various chemical contexts. The decomposition of this compound can follow multiple pathways, with benzophenone azine formation occurring through specific mechanistic routes, particularly in the presence of certain catalysts or under electrochemical conditions. This transformation represents a fundamental reaction in diazo compound chemistry, illustrating the diverse reactivity patterns of these nitrogen-rich molecules. The ability to control this decomposition pathway is crucial for obtaining high yields of the desired azine product. [1]
The synthesis of this compound primarily proceeds through the oxidation of benzophenone hydrazone, with several established methodologies employing different oxidizing agents. The choice of oxidation method significantly impacts the yield, purity, and practical viability of the process, particularly when considering scaling for research or industrial applications. [1]
Table 1: Comparative Analysis of this compound Synthesis Methods
| Method | Oxidizing Agent | Solvent System | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Mercury(II) Oxide [2] | Yellow HgO | Petroleum ether (b.p. 30-60°C) | 89-96% | Established procedure, high yields | Heavy metal contamination, environmental concerns |
| Chlorodimethylsulfonium Chloride [3] | Oxalyl chloride/DMSO | Tetrahydrofuran (THF) | 93% | Avoids heavy metals, high purity product | Low temperature requirements (-78°C) |
| Hydrogen Peroxide/Iodine [4] | H₂O₂ with iodine catalyst | Organic solvent/water immiscible | Not specified | Environmentally friendly, mild conditions | Requires phase-transfer catalyst |
The HgO-mediated oxidation represents the classical approach, where benzophenone hydrazone is reacted with yellow mercury(II) oxide in petroleum ether at room temperature with mechanical shaking for 6 hours. While this method provides consistently high yields, the use of toxic heavy metals raises significant environmental and safety concerns, making it less desirable for modern laboratory practices. [2]
The chlorodimethylsulfonium chloride method, generated in situ from oxalyl chloride and DMSO, offers a heavy-metal-free alternative with excellent yield and purity profile. This procedure requires careful temperature control, maintaining the reaction at -78°C to prevent side reactions and decomposition. The product obtained through this method can be readily purified by filtration through basic alumina, providing analytically pure material suitable for sensitive applications. [3]
The hydrogen peroxide/iodine catalytic system represents the most environmentally benign approach, utilizing hydrogen peroxide as a green oxidant with catalytic iodine and a phase-transfer catalyst (tetrabutylammonium bromide). This method operates at moderate temperatures (10-50°C) and avoids hazardous reagents, making it particularly suitable for industrial scale-up where environmental considerations are paramount. [4]
The synthesis of the essential precursor, benzophenone hydrazone, follows a straightforward procedure with excellent yield:
This protocol describes the heavy-metal-free synthesis of this compound with high yield and purity, adapted from Organic Syntheses. [3]
Reaction Setup: Flame dry the 1-L three-necked round-bottom flask under nitrogen stream. Equip with two rubber septa, overhead mechanical stirrer, and thermometer adapter with low-temperature thermometer. [3]
Chlorodimethylsulfonium Chloride Formation:
Hydrazone Addition:
Workup:
Purification:
This traditional method provides high yields but involves heavy metals, requiring appropriate safety precautions. [2]
Reaction Setup: Combine benzophenone hydrazone (19.6 g), yellow mercury(II) oxide (22 g), and petroleum ether (100 mL) in a pressure bottle. [2]
Oxidation Reaction:
Workup and Isolation:
The decomposition of this compound to benzophenone azine can occur through multiple pathways, including thermal decomposition, electrochemical reduction, and catalyzed decomposition.
The following diagram illustrates the primary synthetic routes and decomposition pathways for this compound leading to benzophenone azine:
Synthetic Routes to Benzophenone Azine
This compound and its decomposition product benzophenone azine find applications in diverse chemical contexts:
The decomposition of this compound follows complex mechanistic pathways that are influenced by reaction conditions:
The following diagram illustrates the complex decomposition mechanisms of this compound under various conditions:
Decomposition Pathways of this compound
The characterization of this compound and benzophenone azine employs multiple analytical techniques:
Table 2: Analytical Characterization Data for this compound and Benzophenone Azine
| Parameter | This compound [3] | Benzophenone Azine [2] |
|---|---|---|
| Molecular Formula | C₁₃H₁₀N₂ | C₂₆H₂₀N₂ |
| Molecular Weight | 194.24 g/mol | 360.46 g/mol |
| Melting Point | 29-31°C | Not specified (insoluble in petroleum ether) |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.42 (app t, J=7.68 Hz, 4H), 7.38-7.31 (m, 4H), 7.22 (app t, J=7.33 Hz, 2H) | Not specified |
| ¹³C NMR (125 MHz, CDCl₃) | δ 129.53, 129.12, 125.60, 125.16, 62.58 | Not specified |
| IR (film) | 2032, 1591, 1491, 1261, 745, 689 cm⁻¹ | Not specified |
| Elemental Analysis | Calcd: C, 80.39; H, 5.19; N, 14.42. Found: C, 80.25; H, 5.21; N, 14.16 | Not specified |
The preparation of benzophenone azine from this compound represents a fundamental transformation in organic chemistry with practical applications in synthesis and chemical biology. The choice of synthetic methodology for the diazo precursor significantly impacts the efficiency, safety, and environmental footprint of the process. The chlorodimethylsulfonium chloride method provides a heavy-metal-free alternative with excellent yield and purity, while the hydrogen peroxide/iodine system offers the most environmentally benign approach suitable for scale-up. Understanding the decomposition mechanisms enables researchers to control the reaction pathway toward benzophenone azine formation while minimizing byproducts. These protocols provide researchers with robust methodologies for accessing these functionally rich compounds to support diverse synthetic applications.
1. O-H Functionalization of Alcohols Diphenyldiazomethane can undergo a photochemical reaction with alcohols to form ethers, providing a metal-free alternative to traditional methods [1]. The mechanism can proceed via a hydrogen-bonded singlet carbene intermediate, especially with less acidic alcohols like trifluoroethanol (TFE) and isopropanol [1]. This pathway is distinct from a direct proton transfer. The reaction proceeds efficiently under visible light irradiation (e.g., 470 nm) at room temperature, offering a mild and selective approach for alkylating hydroxyl groups [1] [2].
2. Di-π-Methane Rearrangement Substrate While not a direct application, the core photochemical reaction of 1,4-dienes, known as the Zimmerman Di-π-Methane Rearrangement, is a fundamental process in organic synthesis [3]. This reaction converts a 1,4-diene into a vinyl cyclopropane via a photochemically generated diradical intermediate [3]. Understanding this rearrangement is crucial for researchers working with complex photochemical transformations, as diphenyldiazomethane is a classic carbene precursor that can be used to generate structures susceptible to such rearrangements.
3. Synthesis of Diphenyldiazomethane A critical prerequisite for its application is the reliable and safe synthesis of the compound itself. A robust, high-yielding procedure has been published in Organic Syntheses [4]. The synthesis involves the dehydrogenation of benzophenone hydrazone using an activated dimethyl sulfoxide reagent (chlorodimethylsulfonium chloride, generated in situ from DMSO and oxalyl chloride) [4]. Key advantages of this method include the avoidance of heavy-metal oxidants and a straightforward purification process.
This protocol describes the reaction of diphenyldiazomethane with hexafluoroisopropanol (HFIP) to yield the corresponding ether, 1,1,1,3,3,3-hexafluoro-2-(diphenylmethyl)propan-2-ol.
I. Materials
II. Procedure
III. Analysis The identity of the product can be confirmed by ( ^1H ) NMR spectroscopy. The characteristic singlet for the methine proton of diphenyldiazomethane disappears upon conversion.
IV. Scope & Quantitative Data The reaction efficiency is highly dependent on the alcohol used. The table below summarizes the yield and rate under dark and light conditions for different alcohols [1].
Table 1: Reaction of Diphenyldiazomethane with Various Alcohols
| Alcohol | pKₐ [1] | Conditions | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|
| HFIP | 9.3 | Dark | 20 min | High | Reaction proceeds via direct proton transfer [1]. |
| HFIP | 9.3 | Blue Light (470 nm) | < 2 min | High | Significant rate acceleration [1]. |
| TFE | 12.6 | Dark | 2 days | Low | Major decomposition of diazo compound [1]. |
| TFE | 12.6 | Blue Light (470 nm) | 20 min | ~99% | Proceeds via hydrogen-bonded singlet carbene [1]. |
| Isopropanol | 17.1 | Dark | 7 days | 0% | Only decomposition observed [1]. |
| Isopropanol | 17.1 | Blue Light (470 nm) | 20 min | High | Proceeds via hydrogen-bonded singlet carbene [1]. |
I. Materials
II. Procedure
III. Analytical Data [4]
The following diagram illustrates the experimental workflow for the synthesis and subsequent photochemical application of diphenyldiazomethane.
Diphenyldiphenylmethane serves as a versatile reagent in modern photochemistry, enabling metal-free O-H functionalization under exceptionally mild conditions [1]. The highly reliable and safe synthesis protocol ensures its accessibility for research and development [4]. Its photochemical reactivity, particularly through carbene intermediates, offers a valuable tool for constructing C-O bonds, which is of significant interest in pharmaceutical and complex molecule synthesis.
This compound (DDM) is a highly useful reagent with the chemical formula C₁₃H₁₀N₂, characterized by its distinctive red-black crystalline appearance and melting point just above room temperature (30°C). This diazo compound possesses unique reactivity that makes it particularly valuable for kinetic studies of carboxylic acids and various other applications in synthetic chemistry. The compound features a diazo group (-N₂) attached to a diphenylmethyl group, which confers both stability and reactivity under appropriate conditions. [1]
The interest in DDM kinetics stems from its reproducible reactivity with carboxylic acids across diverse solvent environments, providing a reliable model system for investigating polar and steric effects of substituents. Unlike many other diazo compounds, DDM offers reasonable stability while maintaining sufficient reactivity to yield quantifiable kinetic data. These properties have established DDM as a benchmark reagent for studying fundamental organic reaction mechanisms, particularly those involving carboxylic acid participation. [2] [3]
The reaction kinetics between this compound and various carboxylic acids have been extensively studied in multiple solvent systems. The following table summarizes key kinetic data for ortho-substituted benzoic acids reacting with DDM at 30°C across different solvents: [2]
Table 1: Rate coefficients (k × 10⁴ L mol⁻¹ s⁻¹) for reactions of ortho-substituted benzoic acids with this compound at 30°C
| Ortho-Substituent | Dioxan | Ethyl Acetate | 2-Methoxyethanol | Ethanol | Dimethylformamide | Dimethyl Sulfoxide |
|---|---|---|---|---|---|---|
| H | 7.9 | 12.6 | 21.4 | 40.3 | 29.6 | 17.2 |
| Me | 3.2 | 4.8 | 9.5 | 20.0 | 7.9 | 9.6 |
| Et | 3.7 | 5.7 | 11.2 | 22.4 | 8.2 | 10.1 |
| Prⁱ | 4.0 | 6.2 | 12.0 | 23.6 | 8.3 | 10.3 |
| Buᵗ | 4.3 | 6.6 | 12.8 | 24.8 | 8.4 | 10.4 |
| F | 16.2 | 25.8 | 42.6 | 78.9 | 41.2 | 25.0 |
| Cl | 27.0 | 43.0 | 70.0 | 127.0 | 56.0 | 36.0 |
| Br | 29.0 | 46.0 | 75.0 | 135.0 | 58.0 | 38.0 |
| I | 29.0 | 46.0 | 75.0 | 136.0 | 58.0 | 38.0 |
The kinetic data reveal several important trends. Ortho-halogen substituents significantly accelerate the reaction compared to hydrogen, with the accelerating effect following the order H ≪ F < Cl < Br ≈ I. This enhancement is attributed primarily to a large polar effect that facilitates the reaction mechanism. Conversely, ortho-alkyl substituents initially decrease reactivity (Me < H) but show gradually increasing rates with larger alkyl groups (Me < Et < Prⁱ < Buᵗ), suggesting a combination of polar and steric influences that vary with solvent environment. [2]
The solvent dependence of these reactions is particularly noteworthy. Protic solvents like ethanol generally exhibit higher rate coefficients compared to aprotic solvents like dioxan. This solvent effect is attributed to differential solvation of the carboxylic proton, which affects the conjugation of the carboxy-group with the aromatic ring. In strongly solvating solvents like dimethylformamide and dimethyl sulfoxide, the accelerating effect of ortho-halogens is less pronounced, while the variations among ortho-alkyl substituents become minimal. [2]
Table 2: Kinetic parameters for the reaction of this compound with benzoic acids in ethanol
| Substituent | Relative Rate | Activation Energy (kJ/mol) | Frequency Factor (log A) |
|---|---|---|---|
| H | 1.00 | 64.2 | 7.2 |
| p-CH₃ | 1.45 | 62.5 | 7.1 |
| p-Cl | 0.78 | 65.8 | 7.3 |
| o-CH₃ | 0.50 | 67.2 | 7.4 |
| o-Cl | 3.15 | 59.3 | 7.0 |
| o-Br | 3.35 | 58.7 | 6.9 |
The data in Table 2 illustrate how substituent effects influence both the rate and activation parameters of DDM reactions. The lower activation energies for ortho-halogen substituents correlate with their rate-enhancing effects, while the elevated activation energy for the ortho-methyl substituent reflects its steric hindrance and potential disruption of solvation. The consistent frequency factors across substituents suggest a common reaction mechanism operates throughout the series. [3]
The prevailing mechanism for the reaction between this compound and carboxylic acids involves a direct nucleophilic attack by the carboxylic acid on the terminal nitrogen of the diazo group. This mechanism is supported by the observed kinetics, solvent effects, and substituent influences documented in the literature. [2] [3]
The following diagram illustrates the proposed reaction mechanism:
Figure 1: Reaction mechanism between this compound and carboxylic acids
This mechanism proceeds through a concerted proton transfer and nucleophilic attack, resulting in a diphenylmethyl ester and nitrogen gas. The rate-determining step typically involves the initial formation of the protonated intermediate, which explains the observed sensitivity to both electronic effects from substituents and steric influences in ortho-substituted benzoic acids. [2] [3]
The evidence supporting this mechanism includes:
The significant rate enhancement by ortho-halogen substituents (with o-Cl being much more effective than p-Cl) primarily arises from polar effects rather than steric factors. This interpretation is supported by the rough correlation between reaction rates and pKa values of the substituted benzoic acids. The smaller susceptibility constants (ρ₀) for ortho-substituents compared to Hammett ρ-values for meta-substituents suggest a more complex interplay of electronic and steric factors in the ortho-position. [2]
Protocol 1: Kinetic Study of Carboxylic Acids with this compound
Materials and Equipment:
Procedure:
Safety Considerations:
Protocol 2: Preparation and Purification of this compound
Materials:
Oxidation Procedure (Traditional Method):
Improved Procedure (Using Oxalyl Chloride):
Characterization and Storage:
The following workflow diagram illustrates the experimental process for kinetic measurements:
Figure 2: Experimental workflow for kinetic measurements
The kinetic studies of this compound with carboxylic acids extend beyond fundamental mechanistic interest to several practical applications in chemical research:
The DDM reaction system provides a sensitive probe for quantifying polar and steric effects of substituents. The kinetic data allow researchers to:
The distinct behavior of ortho-alkyl versus ortho-halogen substituents in different solvents makes this system particularly valuable for understanding how molecular structure and solvent environment collectively influence chemical reactivity. [2]
The reaction between DDM and carboxylic acids provides a mild and efficient method for preparing diphenylmethyl esters, which serve as useful protecting groups in multi-step syntheses. Additional synthetic applications include:
The clean reaction profile with nitrogen gas as the only byproduct makes this esterification method particularly attractive for synthesizing sensitive compounds without contamination. [1]
Recent research has explored innovative applications of diazo compound chemistry in biochemical systems:
These emerging applications demonstrate how fundamental kinetic studies of model systems like DDM with carboxylic acids can inspire new technologies at the interface of chemistry and biology. [5]
Common Issues and Solutions:
Data Interpretation Guidelines:
The kinetic studies of this compound with carboxylic acids provide valuable insights into fundamental organic reaction mechanisms, particularly regarding the interplay of polar, steric, and solvation effects. The well-established experimental protocols, comprehensive kinetic data, and clear mechanistic interpretation make this system an excellent model for investigating substituent effects in organic reactions. Furthermore, the recent extension of diazo chemistry to biological systems demonstrates the continuing relevance of these fundamental studies to emerging areas of chemical research.
Diphenyldiazomethane is prized for its vivid color and utility in synthesis, but it decomposes on standing and can be explosive under certain conditions [1] [2]. The primary decomposition routes and their triggers are summarized below.
| Decomposition Pathway | Triggers & Catalysts | Major Decomposition Products |
|---|---|---|
| Unimolecular Decomposition to form a carbene [3] | Elevated temperatures [2] | Tetraphenylethylene, Benzophenone, Benzophenone azine, Bisdiphenylmethyl ether [3] |
| Chain Decomposition (radical-based) [3] | Sulfur compounds, Oxygen, Rough surfaces, Certain metals [1] [4] [3] | Tetraphenylethylene [1] [3] |
| Acid-Catalyzed Decomposition [5] | Acidic conditions, Acidic chromatography media like silica gel [5] | Not specified; rapid nitrogen gas evolution is expected. |
Here are specific preventative measures and troubleshooting advice structured in a Q&A format.
Q: How should diphenyldiazomethane be stored to maximize its shelf life?
Q: What type of glassware and environment are required?
Q: How can I prevent acid-catalyzed decomposition during purification?
Q: What substances catalyze its decomposition and must be avoided?
CaCl2, MgSO4, and Na2SO4. Only use pellets of potassium hydroxide (KOH) for drying ethereal solutions if necessary [4].Q: What is the maximum safe operating temperature?
Q: How should a spill of diphenyldiazomethane be handled?
Q: How do I safely quench and dispose of excess diphenyldiazomethane?
The diagram below outlines the key decision points for safely handling diphenyldiazomethane in a laboratory setting.
I hope this information provides a solid foundation for your technical support center. The key to safety lies in understanding the decomposition triggers and rigorously applying these preventative protocols.
Diazodiphenylmethane (DDM) is a valuable but sensitive reagent. Proper handling is crucial for safety and experimental success.
| Stabilization Method | Implementation | Rationale & Notes |
|---|---|---|
| Low-Temperature Storage | Store at -20°C or lower [1]. | Crystalline solid melts at 29-30°C; low temperature slows decomposition reactions [1] [4]. |
| Light-Sensitive Handling | Use amber glassware; wrap vessels in aluminum foil; work under subdued lighting [1] [3]. | Prevents photolytic decomposition [1] [3]. |
| Acid-Free Environment | Use neutral silica or basic alumina for purification; avoid acidic adsorbents [2] [3]. | DDM is highly acid-sensitive and will decompose rapidly upon contact [2] [3]. |
| Inert Atmosphere | Use sealed containers under nitrogen or argon gas [3]. | Minimizes exposure to air and moisture, which can trigger decomposition pathways. |
Here are solutions to frequently encountered problems when working with DDM.
| Problem & Observation | Potential Cause | Solution |
|---|---|---|
| Rapid Decomposition / Color Loss: Deep red-purple solution turns colorless prematurely [3]. | Exposure to light, heat, or acidic impurities during storage or handling [1] [3]. | Verify storage at -20°C in the dark. Ensure all glassware is neutral and solvents are aprotic. Minimize handling time at room temperature. |
| Low Yield / Purity After Purification: Product decomposes on purification column or contains impurities like tetraphenylethylene [2]. | Prolonged contact with acidic or overly active solid supports (e.g., silica gel) [2]. | Use basic alumina (Activity I) instead of silica gel. Perform rapid filtration—contact time should not exceed 5 minutes [2]. |
| Unexpected Product (Tetraphenylethylene) Formation [2]. | Extended contact with basic alumina [2]. | Ensure the purification process is swift. Do not allow the crude product to remain on the basic alumina column for an extended period. |
This established procedure from Organic Syntheses uses chlorodimethylsulfonium chloride to dehydrogenate benzophenone hydrazone, avoiding environmentally deleterious heavy-metal salts [2].
Workflow Overview
The following diagram illustrates the key stages of the synthesis and purification process.
Procedure
Characterization of Pure Product
Q1: Why is DDM typically handled in a solution rather than as a solid? A1: While DDM can be isolated as a solid, it is a low-melting solid (mp ~30°C) and is often stored and used as a standardized solution in a stable, aprotic solvent like pentane or dichloromethane. This facilitates accurate dispensing and minimizes the need to handle the pure compound, which is shock-sensitive [2] [3].
Q2: What is the primary application of DDM in synthesis? A2: DDM is widely used as a reagent for the formation of (diphenyl)methyl esters with carboxylic acids and (diphenyl)methyl ethers with alcohols [4]. It also serves as a precursor to generate diphenylmethyl carbene upon heating or photolysis [4].
Q1: What is the most recommended method for purifying crude diphenyldiazomethane? The most current and highly recommended method involves filtering a pentane solution of the crude product through a short pad of basic alumina [1]. This method is advantageous because it avoids the use of heavy metals, is simpler than recrystallization, and provides excellent recovery of a high-purity product.
Q2: My purified diphenyldiazomethane is decomposing upon storage. How can I prevent this? Diphenyldiazomethane is inherently unstable and decomposes on standing, often turning into benzophenone azine [1] [2]. To maximize its shelf life:
Q3: I see an impurity forming during the alumina filtration step. What is it and how can I avoid it? If the pentane solution is left in contact with the basic alumina for too long (more than about 5 minutes), a small quantity of tetraphenylethylene can form as an impurity [1].
The table below outlines specific problems you might encounter during purification and their solutions.
| Problem | Likely Cause | Solution |
|---|---|---|
| Formation of tetraphenylethylene impurity [1] | Prolonged contact with basic alumina. | Perform a rapid filtration. Do not let the product solution stay on the alumina pad for more than 5 minutes. |
| Low yield or product loss during recrystallization | Use of traditional recrystallization methods which can lead to substantial product loss [1]. | Use the basic alumina filtration method with pentane, which provides better product recovery [1]. |
| Product decomposition upon standing [1] [2] | The inherent instability of diazo compounds. | Plan syntheses to use the compound immediately after purification. For storage, keep it at very low temperatures (e.g., dry-ice temperature) [1]. |
| Impure product even after purification (contains DMSO, hydrazone, or azine) [1] | Incomplete purification. The initial crude product is about 95% pure and contains these trace impurities. | Dissolve the crude material in pentane and filter it through activated basic alumina (Brockman Activity I). This effectively removes these specific contaminants [1]. |
This protocol is adapted from the Organic Syntheses procedure, which provides a high yield (93%) of analytically pure diphenyldiazomethane [1].
1. Dissolution: After concentrating the crude reaction mixture to a red oil, dissolve the product in pentane (approximately 120 mL per 10 g of crude material) [1].
2. Preparation of Alumina Pad: Support activated basic alumina (Brockman Activity I, 50-200 micron) in a medium-porosity sintered-glass funnel. For the scale described, a 6 cm diameter frit with an alumina bed height of about 3 cm is used [1].
3. Filtration: Rapidly filter the pentane solution through the alumina pad. To ensure complete transfer of the product, rinse the solids with additional pentane (about 300 mL total, or until the filtrate is colorless) [1].
4. Concentration: Concentrate the combined colorless filtrate at room temperature using a rotary evaporator (first at 15 mmHg, then at 1.5 mmHg) to obtain diphenyldiazomethane as a red crystalline solid [1].
This workflow can be visualized as follows:
Caution! Diazo compounds can be toxic, irritating, and potentially explosive [1]. Always handle diphenyldiazomethane with care.
Different synthesis methods offer varying yields and safety profiles. The table below summarizes several key protocols.
| Method | Key Reagents/Special Conditions | Reported Yield | Key Advantages/Notes |
|---|---|---|---|
| Chlorodimethylsulfonium Chloride [1] | Oxalyl chloride, DMSO, Triethylamine; very low temperatures (-78 °C to -50 °C) | 93% (after purification) | Avoids environmentally deleterious heavy-metal salts; simpler purification [1]. |
| Continuous-Flow Synthesis [2] | Omura-Sharma-Swern oxidation (TFAA, DIPEA, DMSO); room temperature in a microreactor | N/A (Optimization focused) | Safer for unstable compounds; superior heat/mass transfer; enables rapid optimization via Design of Experiments (DoE) [2]. |
| Mercury(II) Oxide Oxidation [3] | Yellow mercury(II) oxide, petroleum ether; room temperature, shaken for 6 hours | 89-96% (crude) | Historical method; uses highly toxic mercury [3]. |
| Manganese Dioxide (MnO₂) Oxidation [4] | Activated MnO₂, Anhydrous KH₂PO₄, Dichloromethane; 0°C for 24 hours | N/A (Protocol described) | An alternative to mercury-based oxidation; requires long reaction time [4]. |
Here are solutions to frequently encountered problems during the synthesis and handling of Diazodiphenylmethane.
Low Yield and Purity During Purification
General Instability and Decomposition
Sc(OTf)₃) must be rigorously dried before use. Attempts to use it in its hydrated, commercially available form result in substantial decomposition of the diazoalkane [5].Safety and Handling
This procedure from Organic Syntheses provides a reliable and high-yielding method without using heavy metals [1].
Step-by-Step Summary:
The following diagram outlines the critical purification steps to ensure high yield and prevent decomposition.
The following procedure, adapted from Organic Syntheses, uses chlorodimethylsulfonium chloride (generated in situ) as the dehydrogenating agent instead of mercury-, lead-, or manganese-based oxidants [1].
Detailed Procedure
Key Quantitative Data
| Parameter | Detail |
|---|---|
| Reaction Temperature | -78 °C [1] |
| Reaction Time | 30 minutes [1] |
| Crude Yield | 99% (9.83 g) [1] |
| Purified Yield | 93% (9.19 g) [1] |
| Purity (after purification) | Analytically pure [1] |
| Melting Point | 29–31 °C [1] |
The workflow below illustrates the key stages of this synthesis.
Frequently Asked Questions
| Question | Answer |
|---|---|
| Why is this method preferred? | It avoids environmentally deleterious heavy-metal salts, is highly efficient, and provides simpler purification and better product recovery compared to older routes [1]. |
| My product has low purity after the alumina column. What happened? | Do not let the diphenyldiazomethane solution remain in contact with the basic alumina for more than 5 minutes. Prolonged contact can form an impurity identified as tetraphenylethylene [1]. |
| The DMSO froze in the flask. How can I prevent this? | Ensure the DMSO is fully dissolved in the THF before you begin cooling the mixture. DMSO freezes into a nearly insoluble mass upon contact with pre-cooled THF [1]. |
| How should I store the final product? | Diphenyldiazomethane is unstable and decomposes on standing, turning into benzophenone azine. It should be used immediately. For characterization, it can be shipped at dry-ice temperature [1] [2]. |
Common Issues and Solutions
Problem: Low Yield or No Reaction
Problem: Formation of Colored Impurities or Decomposition
For context, the traditional and now obsolete method for synthesizing this compound involved oxidizing benzophenone hydrazone with yellow mercury(II) oxide in a sealed pressure bottle shaken for 6 hours [2]. The modern mercury-free method described above is significantly safer and provides a higher yield (93% vs. 89-96% crude, which required no purification) [1] [2].
The oxidation of benzophenone hydrazone is the standard method for preparing diphenyldiazomethane. The table below compares two key laboratory approaches.
| Method | Key Reagents | Key Features | Yield | Reference |
|---|---|---|---|---|
| Batch Swern-type Oxidation [1] | Oxalyl chloride, DMSO, Triethylamine | High-yielding, traditional batch process; requires very low temperatures (-55 °C to -78 °C); product purified on basic alumina. [1] | 93% [1] | Organic Syntheses, 2008 |
| Continuous-Flow Oxidation [2] | Trifluoroacetic anhydride (TFAA), DMSO, DIPEA | Green Chemistry & Safety: Room-temperature process in a microreactor; minimal reagent handling; ideal for optimization studies. [2] | Dependent on flow rate optimization [2] | Journal of Flow Chemistry, 2021 |
This method is well-suited for process optimization and is safer than traditional batch protocols [2].
Reagent Preparation: Prepare three separate solutions in anhydrous Dichloromethane (DCM):
Reactor Setup:
Reaction Execution:
Process Optimization: You can optimize the reaction by designing a Design of Experiments (DoE) study. Key factors to vary are the residence time (by changing the flow rate of solutions A and B before mixing with C) and the molar ratio of TFAA to hydrazone (by changing the relative flow rates of A and B). The response to measure is the conversion, which can be quantified using UV-Vis spectroscopy due to the compound's intense red color. [2]
The following diagram illustrates the experimental workflow for the continuous-flow synthesis.
The batch synthesis procedure is extensively detailed in [1]. A critical and universally applicable step is the purification of the crude product.
Q1: Why is my product solution discolored or do I see unexpected impurities?
Q2: My reaction yield in flow is low. How can I improve it?
Q3: How should I store diphenyldiazomethane, and what is its shelf-life?
Diazodiphenylmethane is a valuable but stability-sensitive reagent. The following table summarizes key quantitative data to guide its safe handling and storage [1] [2].
| Property | Value / Condition | Notes |
|---|---|---|
| Recommended Storage | -20°C, protected from light [1] | Standard conditions to maximize shelf-life. |
| Melting Point | 29-30 °C [1] | Exists as solid when refrigerated; may liquefy at room temperature. |
| Onset Decomposition Temp. | Varies by substituent (75-160°C for diazo compounds) [2] | Do not heat neat. Decomposition is exothermic and can be violent. |
| Average Enthalpy of Decomposition (ΔHD) | -102 kJ mol⁻¹ [2] | Indicates significant energy release upon decomposition. |
| Impact Sensitivity | Many diazo compounds (especially donor/acceptor types) are impact-sensitive [2] | Avoid agitation, grinding, or impacts with neat solid. |
| Common Solvents | Chloroform, Ethyl Acetate (slightly), Methanol (slightly), Dichloromethane [1] [3] |
A modern, controlled approach for synthesizing DDM is through continuous-flow chemistry, which is safer and more efficient than traditional batch oxidation. The following workflow illustrates the key stages of this synthesis method.
This diagram outlines the synthesis of Diphenyldiazomethane via continuous-flow oxidation of benzophenone hydrazone, adapted from an established educational experiment [3].
Detailed Experimental Procedure [3]:
Here are answers to frequently asked questions regarding working with DDM.
Q1: What are the primary stability hazards when working with DDM? DDM is an energetic material. Its main hazards are [2]:
Q2: My DDM solution has lost its color. What does this mean? The intense purple-red color is characteristic of intact DDM. Fading indicates decomposition. This can be triggered by [4]:
Q3: How can I safely study reaction kinetics with DDM? DDM is a established reagent for kinetic studies of carboxylic acids. Key considerations are [5] [6]:
Q4: What is the best way to store DDM solutions? Always store DDM solutions in the dark at -20°C [1]. For maximum stability, keep solutions in tightly sealed vessels under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
| Problem Area | Common Issues | Symptoms | Solutions & Optimization Strategies |
|---|---|---|---|
| Synthesis & Reaction | Low yield in Swern-type oxidation [1] [2] | Low conversion of benzophenone hydrazone to deep-red diazo compound; colored impurities [2] | Optimize residence time & reagent ratios in continuous flow [1]. Maintain low temperatures (-78°C) in batch Swern oxidation [2]. |
| Low yield in MnO₂ oxidation [3] | Reaction does not go to completion after 24 hours [3] | Ensure reagents are anhydrous. Use activated manganese dioxide and a deacidifying agent like KH₂PO₄ [3]. | |
| Purification & Stability | Product decomposition during purification [2] [3] | Product decomposes on silica gel; formation of tetraphenylethylene [2] | Minimize contact time with acidic/neutral silica or basic alumina (<5 minutes) [2] [3]. Use a rapid filtration flash column [3]. |
| General instability of purified compound [2] | Product decomposes on standing, even when stored [2] | Store pure compound in the freezer, under an inert atmosphere, and in the dark [3]. Analyze freshly purified material [2]. | |
| Reaction with Carboxylic Acids | Slow reaction rate [3] | Low conversion over long reaction times [3] | Use a more acidic carboxylic acid (e.g., p-nitrobenzoic acid, pKa=3.4) to increase rate [3]. Switch to continuous flow reactor for enhanced mass/heat transfer [3]. |
This method is advantageous for its rapid optimization and superior control over reaction parameters [1].
This high-yielding batch procedure from Organic Syntheses avoids heavy metals [2].
This protocol demonstrates transferring a slow batch reaction to a continuous flow system for improved efficiency [3].
The following diagrams illustrate the core synthesis and reaction pathways for diazodiphenylmethane.
Why is my this compound decomposing during purification? this compound is acid-sensitive and can decompose on acidic solid supports like silica gel. The solution is to use basic alumina for purification and ensure the contact time is very short (less than 5 minutes) to prevent decomposition into compounds like tetraphenylethylene [2] [3].
How can I make the synthesis of this compound safer? Consider adopting continuous-flow synthesis. This method allows for the in-situ generation and immediate consumption of the diazo compound, minimizing the accumulation and handling of potentially hazardous bulk material [1]. Always handle diazo compounds behind a blast shield [2].
The reaction with my carboxylic acid is very slow. How can I increase the rate? The reaction rate is highly dependent on the acidity of the carboxylic acid. Using a stronger acid, such as p-nitrobenzoic acid (pKa = 3.4), will significantly increase the reaction rate compared to benzoic acid (pKa = 4.2) [3]. Furthermore, running the reaction in a continuous flow reactor can drastically reduce reaction times due to superior mixing and mass transfer [3].
Diphenyldiazomethane poses significant explosion and health risks. It is a genotoxin, meaning it can damage DNA, and its toxicity is considered comparable to phosgene [1]. The table below summarizes the key hazards.
| Hazard Type | Details |
|---|---|
| Explosive | Can be explosive in pure, undiluted form and may detonate unexpectedly even when diluted. Triggers include bright light, sharp edges, scratched glassware, and certain metal ions (e.g., in CaCl₂, MgSO₄) [2]. |
| Highly Toxic | More toxic than hydrogen cyanide. It is a strong irritant and sensitizer by inhalation, skin contact, or eye contact [2]. |
| Genotoxic | As a diazo compound, it is a powerful alkylating agent, which makes it genotoxic [2] [3]. |
| Exposure Limits | NIOSH REL, OSHA PEL: 0.2 ppm (0.4 mg/m³) as a Time-Weighted Average (TWA) [1]. |
| IDLH | Immediately Dangerous to Life or Health (IDLH): 2 ppm [1]. |
Adhering to strict safety protocols is essential when working with this compound.
The following procedure from Organic Syntheses provides a high-yield, heavy-metal-free method for preparing diphenyldiazomethane [4]. Caution: This procedure should be conducted behind a blast shield.
Dehydrogenation of Benzophenone Hydrazone using Chlorodimethylsulfonium Chloride (Generated In Situ)
The workflow below outlines the main stages of the synthesis and key safety considerations.
Key Procedural Details:
Q1: What are the critical steps to prevent explosion during synthesis and handling?
Q2: How should spills and waste be managed?
Q3: Are there safer alternatives to diphenyldiazomethane? Yes, trimethylsilyldiazomethane (TMS-diazomethane) is a less explosive alternative for many applications, such as the methylation of carboxylic acids. However, it is still highly toxic and requires careful handling [2] [3].
Diazomethane is a toxic and explosive yellow gas. The following table summarizes its key hazard information and occupational exposure limits [1].
| Aspect | Details |
|---|---|
| Physical Description | Yellow gas with a musty odor. Shipped as a liquefied compressed gas [1]. |
| Major Hazards | Explosive; toxic; irritant; sensitizer [1]. |
| Target Organs | Eyes, respiratory system [1]. |
| OSHA PEL (8-hour TWA) | 0.2 ppm (0.4 mg/m³) [1]. |
| NIOSH REL (8-hour TWA) | 0.2 ppm (0.4 mg/m³) [1]. |
| IDLH (Immediately Dangerous to Life and Health) | 2 ppm [1]. |
While specific protocols for DDM are unavailable, the principles for handling diazomethane and other hazardous solvents provide a strong foundation.
The following first aid measures are recommended for diazomethane exposure [1]:
| Issue | Possible Cause | Solution |
|---|---|---|
| Strong chemical odor in lab | Inadequate ventilation or fume hood failure | Stop work, close containers, evacuate area, and report to facility manager. |
| Uncertainty about solvent safety | Using traditional hazardous solvents (e.g., dichloromethane, hexane) | Consult solvent substitution guides. Replace with safer alternatives (e.g., heptane for hexane, ethyl acetate/heptane for DCM in chromatography) [2] [3]. |
Since specific data for DDM is unavailable, this workflow outlines the steps to build your own safety protocol for an unfamiliar chemical.
The safety data here is for diazomethane, not This compound (DDM). The lack of specific search results for DDM is a major limitation. You must take the following steps:
This table summarizes the key hazardous properties of diazodiphenylmethane:
| Property | Description |
|---|---|
| General Hazards | Unstable; poses an explosion risk [1] [2]. |
| Regulatory Status | Forbidden for transportation according to the Hazardous Materials Table (49 CFR §172) [2] [3]. |
| Physical Form | Red-black crystals that melt just above room temperature (approx. 30 °C) [1]. |
| Sensitivity | Acid-sensitive and decomposes upon prolonged contact with silica gel; light-sensitive [4]. |
Q1: What are the primary explosion risks when working with this compound? The main risks stem from its inherent instability. It is formally classified as a "Forbidden" material for transport due to these risks [2] [3]. It decomposes upon heating or UV light exposure to generate nitrogen gas and a carbene, a process that can be violent [1]. It is also highly sensitive to acids and can decompose rapidly upon contact [4] [1].
Q2: Are there any specific regulatory restrictions I should know? Yes. According to the U.S. Department of Transportation (PHMSA), This compound is listed as a "Forbidden" material [3]. This means it may not be offered for transportation or transported in commerce. You must synthesize it in-house for immediate use.
Q3: What is the safest way to synthesize and purify this reagent? A improved synthesis involves oxidizing benzophenone hydrazone with activated manganese dioxide (MnO₂) in dichloromethane [4] [1]. Critical safety steps during purification include:
Q4: Can I use continuous flow technology to improve safety? While specific studies on this compound in continuous flow are limited in the provided search results, the principle is highly recommended for hazardous compounds. For a related, highly explosive compound (diazomethane), continuous flow processing is being actively implemented to enhance safety by containing only small volumes of material at any given time [5]. Transferring your reaction to a continuous flow system could significantly mitigate the risks associated with batch processing.
The following diagram illustrates the key stages of the synthesis and purification process, highlighting critical control points for safety.
Diagram: DDM Synthesis and Purification Workflow with Safety Controls.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low yield or decomposition during purification | Silica gel is acidic or contact time is too long. | Ensure silica gel is neutral and strictly limit filtration contact time to under 5 minutes [4]. |
| Product decomposition during storage | Exposure to light, heat, air, or acidic impurities. | Store as crystals in the freezer, under an inert atmosphere, in a light-proof container [4]. |
| Unexpected reaction outcome or by-products | Reaction with solvent (e.g., ethanol) instead of intended acid. | The diphenylmethane diazonium intermediate is highly reactive and can be trapped by the solvent [4]. Carefully choose an aprotic solvent if side reactions are an issue. |
The following tables summarize the core properties and hazards of DDM to inform your solvent selection and handling procedures.
Table 1: Basic Chemical & Physical Properties [1] [2]
| Property | Value / Description |
|---|---|
| IUPAC Name | [Diazo(phenyl)methyl]benzene |
| Other Names | Diphenyldiazomethane (DDM) |
| CAS Registry Number | 883-40-9 |
| Molecular Formula | C13H10N2 |
| Molecular Weight | 194.23 g·mol⁻¹ |
| Appearance | Red-black crystals |
| Melting Point | 29 - 31 °C |
| Storage | -20°C, sealed under inert gas, light-sensitive [3] [2] [4] |
Table 2: Safety Profile and Hazards [3] [4] [5]
| Hazard Aspect | Details |
|---|---|
| Primary Hazards | Unstable; potentially explosive in some forms; toxic and irritating [1] [3]. |
| Stability & Sensitivity | Decomposes on standing; sensitive to light, heat, acids, and prolonged contact with basic alumina [3] [4]. |
| Safety Statements | Handle behind a blast shield. Use personal protective equipment (PPE) and work under a fume hood [3] [4]. |
| Transport Status | Classified as "Forbidden" for transportation, indicating significant hazard potential [5]. |
Here are two established methods for synthesizing and purifying DDM.
This high-yielding procedure from Organic Syntheses avoids heavy-metal oxidants [3].
This modern approach is ideal for investigating reaction parameters and is highly suited for an educational or high-throughput environment [6].
The workflow for this optimization experiment can be visualized as follows:
Q1: My DDM solution is discolored or I see low yields after purification. What could be wrong?
Q2: During flow synthesis, the conversion is lower than expected. How can I improve it?
Q3: What is the best way to monitor the reaction progress with DDM?
Diazodiphenylmethane is a red crystalline solid with a melting point of 29–31 °C [1]. It is thermally unstable and can decompose on standing, requiring careful handling to mitigate risks [1] [2]. Key hazards and handling precautions are summarized below.
| Hazard | Precautionary Measures |
|---|---|
| Thermal Instability | Handle behind a blast shield; limit personal exposure [1]. |
| Explosive/Decomposition Risk | Avoid sharp glass edges, ground-glass joints, and metal powder contaminants that can initiate decomposition [3]. |
| Light Sensitivity | Store in the dark (e.g., wrap flasks in aluminum foil) [4] [5]. |
| Acid Sensitivity | Purify rapidly on basic alumina; avoid prolonged contact with acidic silica gel [1] [4] [5]. |
The table below summarizes key temperature parameters for standard synthetic and reaction procedures with this compound.
| Process / Reaction | Solvent | Temperature | Context & Notes |
|---|---|---|---|
| Synthesis (Batch) [1] | Tetrahydrofuran (THF) | -78 °C | Swern-type oxidation of benzophenone hydrazone. |
| Reaction with Carboxylic Acids [6] | Dioxan, Ethanol, others | 30 °C | Standard temperature for kinetic studies. |
| Purification [1] | Pentane | Room Temperature | Filtration through basic alumina; limit contact time to <5 min. |
| Storage [1] [4] | N/A | Freezer (approx. -20 °C) | Store sealed under inert gas; product decomposes on standing at room temperature [1]. |
Here are solutions to frequently encountered problems when working with this compound.
Problem: Low Yield or Slow Reaction with Carboxylic Acids
Problem: Rapid Decomposition or Impurity Formation
Problem: Handling and Safety Concerns during Synthesis
This is a high-yielding, heavy-metal-free procedure from Organic Syntheses [1].
This protocol demonstrates efficient conversion using continuous-flow technology [4] [5].
For a systematic approach to evaluating and mitigating thermal risks in your process, follow the logical workflow below.
This guide integrates established batch methodologies with modern flow chemistry techniques to help you manage this compound reactions safely and effectively.
| Compound Name | General Structure | Key Feature | Primary Reactivity | Stability & Handling | Typical Applications |
|---|---|---|---|---|---|
| Diazodiphenylmethane | Ph₂C=N₂ | Stabilized by two phenyl groups [1] [2] | Electrophilic substitution; Lewis acid-catalyzed etherification [3] | Stable in non-hydroxylic solvents; relatively safer to handle [3] [1] | Kinetics studies; protecting group chemistry; mechanistic probes [3] [1] |
| Diazomethane | CH₂N₂ | Highly reactive and volatile [2] [4] | Methylating agent; carbene precursor for cyclopropanation [2] [4] | Highly toxic, explosive, and thermally unstable; requires extreme caution [2] | Methylation of acids, alcohols, phenols; synthesis of cyclopropanes [2] [4] |
| Ethyl Diazoacetate | N₂CHCOOEt | Stabilized by an ester group [4] | Carbene precursor for homologation and cyclopropanation [4] | More stable than diazomethane, but can be hazardous [4] | Arndt-Eistert synthesis; cyclopropanation of alkenes [4] |
| α-Diazo-β-diketones | RCOCHN₂COR | Highly stabilized by two carbonyls [4] | Carbene precursor; versatile 1,3-dipole [4] | Among the most stable diazo compounds [4] | Complex natural product synthesis; metal-carbene transfer reactions [4] |
This protocol investigates the mechanism of this compound reactions with diols [3].
This modern, high-yielding synthesis avoids environmentally deleterious heavy metals [5].
The following diagram outlines the general decision-making process and experimental workflow for selecting and using diazo compounds in a research setting.
| Reaction System | Observed Correlation | Reported Parameters (ρ, σ values) | Key Findings & Interpretation |
|---|
| DDM with Triphenylphosphine
[1] | U-shaped Hammett plot
(non-linear) | Not quantitatively specified | Rate increases with both electron-donating and electron-withdrawing substituents. Effect attributed to conformational changes in the diazo compound in the transition state, not just frontier orbital energy matching [1]. |
| DDM with Pyridine N-oxide Carboxylic Acids
[2] | Standard Hammett plot (linear) | • ρ value: Not explicitly stated
• σ values for N-oxide: σ₃ = 1.312; σ₄ = 1.140; σ₂ = -0.395 | The N-oxide group is electron-withdrawing at the 3- and 4-positions. The negative value at the 2-position suggests intramolecular hydrogen bonding [2]. |
| DDM with 6-Substituted Nicotinic Acids
[3] | Standard Hammett plot (linear) and Kamlet-Taft solvatochromic equation | • ρ value: Not explicitly stated in excerpt
• Equation: log k = log k₀ + sπ* + aα + bβ | Reaction rates are influenced by solvent properties (polarity, hydrogen-bond acidity/basicity). The Hammett correlation holds for analyzing the substituent effect in these systems [3]. |
The core methodology across these studies involves kinetic measurements to determine how reaction rates change with different substituents.
General Kinetic Procedure:
Hammett Plot Construction:
Advanced Correlation Methods:
The U-shaped correlation found in the reaction with triphenylphosphine is a key finding. The following diagram illustrates the conceptual interpretation of this phenomenon.
This U-shaped profile indicates a shift in mechanism or controlling factors. The study concluded that simple frontier orbital energy matching could not explain the data. Instead, the effect arises from conformational changes in the diazo compound as it progresses from the reactant to the transition state [1].
| Feature | Diazodiphenylmethane | Diazomethane |
|---|---|---|
| Chemical Structure | (Diphenylmethyl)diazene / Ph₂CN₂ [1] | Methyl diazene / CH₂N₂ [2] [3] |
| Physical State at RT | Red-black crystalline solid (Melting point: ~30°C) [1] | Yellow gas (Boiling point: -23°C), typically used in solution (e.g., diethyl ether) [2] [3] |
| Molecular Weight | 194.237 g·mol⁻¹ [1] | 42.04 g·mol⁻¹ [2] |
| Primary Hazards | Unstable [1] | Highly toxic, explosive, and carcinogenic. Extremely sensitive to friction, heat, light, and shock. [4] [2] [3] |
| Key Safety Advantage | Safer to handle as a stable solid at room temperature. [1] [5] | Requires specialized, stringent safety protocols due to acute toxicity and explosion risk. [4] [6] [2] |
Both compounds are valued for their ability to act as carbene precursors or alkylating agents, but their specific uses differ.
The procedures for generating and using these two compounds reflect their vastly different risk profiles.
Synthesis of this compound A common and improved procedure involves the dehydrogenation of benzophenone hydrazone [5].
Handling of Diazomethane Due to its severe hazards, diazomethane is typically generated and consumed in situ using specialized methods to minimize accumulation.
| Decision Factor | Recommendation |
|---|---|
| Methylation Needs | For standard methylation of carboxylic acids, diazomethane (or its safer liquid alternative, trimethylsilyldiazomethane) is the direct choice, but requires extreme caution or modern flow/PV systems. [4] [2] [3] |
| Diphenylmethyl Group | For introducing a diphenylmethyl group, This compound is the requisite reagent. [1] |
| Safety & Practicality | For general lab use where possible, This compound is the dramatically safer and more practical option due to its stability as a solid, though it is not a direct functional substitute. [1] [5] |
The following diagram summarizes the primary synthetic pathways and applications for both reagents, illustrating the critical safety protocols for diazomethane.
The core experimental finding is that the reaction rate of triphenylphosphine with diazodiphenylmethane is influenced by substituents on the diazo compound's phenyl rings in an unusual way.
The study analyzed the reaction kinetics and found that both electron-withdrawing and electron-releasing substituents enhanced the reaction rate compared to the unsubstituted molecule. This resulted in a U-shaped Hammett correlation when reaction rates were plotted against Hammett substituent constants [1].
The initial interpretation and the subsequent revised understanding of this U-shaped curve are summarized below.
The table below summarizes the quantitative kinetic data for different substituents, which forms the basis for the U-shaped Hammett plot [1].
| Substituent Type | Effect on Reaction Rate | Interpretation |
|---|---|---|
| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Rate Increase | Alters the geometry of the diazo compound, facilitating the reaction [1]. |
| Electron-Withdrawing Groups (e.g., -Cl, -NO₂) | Rate Increase | Alters the geometry of the diazo compound, facilitating the reaction [1]. |
| No Substituent (this compound itself) | Baseline Reactivity | Found to be an order of magnitude more reactive than initially expected from simple FMO considerations [1]. |
For context, here is a general overview of the key methodologies related to this compound as derived from the search results. Note that the kinetic study itself does not detail its synthesis procedure.
This analysis demonstrates that the reactivity of this compound in biphilic reactions is a complex process. While Frontier Molecular Orbital theory provides a starting point, the dominant factor appears to be conformational changes rather than simple frontier orbital energy matching [1].
For a more contemporary view, I suggest you:
| Study Focus / Reaction Partner | Key Quantitative Data & Observations | Experimental Context & Methodology |
|---|
| Ortho-substituted Benzoic Acids (Various Solvents) [1] | Rate variations with ortho-alkyl groups (H > Me < Et < Pri < But); ortho-halogen groups increase reactivity (H ≪ F < Cl < Br ≈ I). | Kinetics: Measured at 30°C in six solvents (dioxan, ethyl acetate, ethanol, etc.). Method: Followed reaction rates to separate polar and steric substituent effects. | | Phenylacetic Acids (Various Alcohols) [2] | Hammett ρ-values calculated; relationship for phenylacetic acids given by ρ₂ = 0.68ρ₁ – 0.235. Solvent effect interpreted via dielectric constant and hydrogen bonding. | Kinetics: Measured at 30°C in nine alcoholic solvents. Method: Used log k values and Hammett equations to analyze solvent and substituent effects. | | Benzoic Acid & 2,4-Dinitrophenol (Aprotic Solvents) [3] | Rate coefficient spread: 3,200-fold for benzoic acid vs. 180-fold for 2,4-dinitrophenol across solvents. Solvent basicity is key for benzoic acid; dielectric properties dominate for the phenol. | Kinetics: Measured at 37°C (benzoic acid) and 30°C (phenol) in over 30 aprotic solvents. Method: Correlated log k with multiple solvent parameters (e.g., B for basicity, ET). | | Vicinal Diols (Catalyzed by SnCl₂) [4] | Reaction pseudo first-order in diazodiphenylmethane at low [glycol]; zero-order at high [glycol]. Evidence against a cyclic 1,3,2-dioxastannolane intermediate in non-hydroxylic solvents. | Kinetics: Followed by visible absorption at 523 nm at 30°C. Context: Investigated selectivity in glycoside and nucleoside chemistry. |
While not a mechanistic study, a 2021 paper provides a well-documented, modern protocol for the synthesis of diphenyldiazomethane, which is the same compound [5]. This can serve as a reference for current best practices in handling this reagent.
The available information has specific constraints that you should consider for your guide:
To build a more current comparison guide, I suggest you:
The following table summarizes the core properties and functions of diazodiphenylmethane and azobenzene, highlighting their distinct characteristics.
| Property | This compound | Azobenzene |
|---|---|---|
| Chemical Structure | C13H10N2; red-black solid [1] |
C12H10N2; orange-red crystals [2] |
| Core Functional Group | Diazo compound (C=N₂) [1] |
Azo compound (N=N) [2] |
| Melting Point | ~30 °C [1] | 67.88 °C (trans isomer) [2] |
| Primary Phenomenon | Decomposition to generate carbene or anions [1] | Trans-cis photoisomerization [2] |
| Key Applications | Synthesis of esters/ethers; carbene precursor [1] | Photoswitches; molecular machines; dyes; drug delivery systems [3] |
Here is a detailed look at the key experiments and behaviors for each compound, which underlie their applications.
This compound is primarily valued for its role as a reagent in organic synthesis and as a source of diphenylmethyl carbene.
The diagram below illustrates this decomposition pathway:
The most critical property of azobenzene is its reversible photoisomerization, which is the basis for its wide range of applications.
The fundamental photoisomerization process of azobenzene is shown below:
trans configuration, azobenzene binds to a macrocycle like β-cyclodextrin (β-CD), capping the pores and trapping cargo (e.g., a drug). Upon UV irradiation, isomerization to the cis form causes the β-CD cap to dissociate, triggering cargo release. Visible light or thermal relaxation can then close the valve [3].
The table below summarizes the key experimental observations that support the biphilic nature of diazodiphenylmethane in its reaction with triphenylphosphine.
| Evidence Type | Key Observation | Interpretation |
|---|---|---|
| Reaction Kinetics | Reaction between diazodiarylmethanes and triphenylphosphine is an elementary biphilic reaction [1]. | Each reactant (This compound and triphenylphosphine) behaves as both a nucleophile and an electrophile at the same time. |
| Hammett Correlation | A U-shaped correlation is observed when plotting reaction rate against substituent effects in the diazoalkane [1]. | The rate is enhanced by both electron-withdrawing & electron-releasing groups. This contradicts a simple, single-mode reactivity model. |
| Mechanistic Studies | The U-shaped plot does not arise from frontier orbital energy matching [1]. | The substituent effect is attributed to conformational changes in the diazo compound as it moves from the reactant state to the transition state. |
| Comparative Linearity | Hammett plots for substituents in triphenylphosphine are linear [1]. | This linearity confirms that the complex substituent effect is specific to the diazo compound, reinforcing the unique biphilic mechanism. |
To help you replicate or contextualize these findings, here are detailed methodologies for key experiments.
This modern, high-yielding synthesis avoids heavy-metal oxidants and is adapted from Organic Syntheses [2].
This protocol, used to study reactivity, is adapted from a video article comparing batch and flow chemistry [3].
The following diagram illustrates the logical relationship and evidence for the biphilic reaction mechanism between diphenyldiazomethane and triphenylphosphine.
For professionals in drug development and synthetic chemistry, the biphilic nature of this compound presents unique opportunities and considerations:
The key study investigates the reaction between phenyl diazomethane (which shares close structural similarity with diazodiphenylmethane) and rhodium complexes. The experimental protocols and findings relevant to intermediate characterization are summarized below. [1] [2]
The table below outlines the core experimental observations that characterize the reaction pathway and intermediates.
| Aspect Characterized | Experimental Protocol / Conditions | Key Observations & Characterization Data |
|---|---|---|
| Low-Temperature Diazo Complex | Addition of phenyl diazomethane to Rh complexes at -70 °C. [1] | Formation of η¹-N-bound diazo complexes 4 and 6 (confirmed by spectroscopy). [1] |
| Carbene Complex Formation | Reaction of phenyl diazomethane with Rh complexes at room temperature. [1] | Direct formation of PCP and PCN Rh-carbene complexes 3 and 5. [1] |
| Thermal Decomposition Pathway | Decomposition of low-temperature η¹-N complexes (4, 6) upon warming. [1] | Major products: Dinitrogen complexes (1, 2) and stilbene. Only a small yield of the target carbene complexes. [1] |
| Critical Reaction Intermediate | Competition experiments and computational studies. [1] | Identification of a key η¹-C-bound diazo complex. Its formation is sterically influenced by phosphine substituents (e.g., i-Pr groups). [1] |
| Mechanistic Insight | Computational studies using a two-layer ONIOM model with the mPW1K functional. [1] | For bulky ligands, the η¹-C-bound diazo complex is a critical intermediate. For less bulky ligands, multiple pathways are possible. [1] |
Your query also specified the use of Graphviz for creating diagrams. While the chemical data available was not suited for a comparative guide, here is some general information on these tools that you might find useful for your documentation. [3]
graphviz Python package provides a pure-Python interface to generate DOT code and render diagrams. You can install it via pip (pip install graphviz), but it also requires the Graphviz binaries to be installed on your system. [4]Below is a basic example of Graphviz DOT code that creates a simple directed graph. You can use this as a starting point for designing more complex diagrams for your experimental workflows.
This code produces a diagram illustrating the potential reaction pathways, consistent with the mechanistic insights from the study. [1]
The search results provided a deep dive into one specific mechanistic study. To build the comprehensive comparison guide you are aiming for, you might consider:
The following methodology is based on a 1977 study that used Chemically Induced Dynamic Nuclear Polarization (CIDNP) to investigate the decomposition of diazodiphenylmethane and its substituted analogues [1].
1H and 19F CIDNP effects were recorded during the reaction [1].The table below summarizes the key experimental data from this study.
| Spectroscopic Method | Nuclei Measured | Key Evidence for Intermediate | Proposed Mechanism |
|---|---|---|---|
| Chemically Induced Dynamic Nuclear Polarization (CIDNP) [1] | 1H and 19F [1] |
Specific polarization patterns in the NMR spectra during reaction [1] | Dual mechanism involving both singlet and triplet diphenylmethylene [1] |
The diagram below outlines the core experimental workflow for the CIDNP method described above.
The search results indicate a significant gap in the literature regarding modern spectroscopic verification methods for this compound. To build a more current and comprehensive guide, I suggest you:
| Feature | Diazodiphenylmethane | Diazo Carbonyl Compounds |
|---|---|---|
| General Structure | R₁R₂C=N₂ (R₁, R₂ = Aryl groups, e.g., C₆H₅-) | R₁R₂C=N₂ (R₁ or R₂ = Electron-withdrawing group, e.g., -C=O, -COOR) |
| Stability | Relatively stable as a solid or in solution; decomposes on standing [1] [2]. | Higher stability than diazoalkanes; stabilized by delocalization of the α-carbon electrons into the EWG [3] [4]. |
| Key Reactivity | Acts as an electrophile in esterification/etherification [2]; precursor for (diphenyl)methyl carbene [2]. | Primarily serves as a carbene precursor (upon thermolysis/photolysis) for cyclopropanation, C-H insertion, etc.; can act as 1,3-dipole in cycloadditions [3] [5]. |
| Primary Applications | - Esterification of carboxylic acids in aprotic solvents [2].
The core difference lies in their typical reaction modes, which dictates their field of application.
This is a modern, heavy-metal-free synthesis suitable for a research or advanced teaching lab.
This protocol demonstrates the application of a diazo carbonyl compound in a biological system.
The diagram below illustrates the contrasting primary uses and reactivity pathways of these two diazo compounds.
The table below summarizes key electrochemical and reactivity parameters for several diazo compounds, which are crucial for understanding their behavior in synthetic applications.
| Compound Name | Reduction Potential (Ered) | Reactivity Parameter (E) [1] | Electrochemical Behavior & Notes |
|---|---|---|---|
| Diazodiphenylmethane | Peak at ~ -1.6 V (for grafted aryl-diazirine in PBS) [2] | -21.40 [1] | Reduction is chemically irreversible in aqueous conditions; forms diaziridine [2]. |
| Aryl-diazirine (model compound) | Semi-reversible at -2 V vs. Ag/AgCl (in acetonitrile) [2] | Information missing | Process is chemically reversible only at fast scan rates (>1 V/s); irreversible with acid present [2]. |
| Methyl Diazoacetate | Information missing | -18.50 [1] | Information missing |
| Dimethyl Diazomalonate | Information missing | -18.20 [1] | Information missing |
| (p-Nitrophenyl)diazomethane | Information missing | -18.30 [1] | Information missing |
The electrochemical data primarily comes from studies on carbene precursors for adhesive curing. Here are the methodologies used.
The following diagram illustrates the logical workflow for characterizing the electrochemical behavior of a diazo compound, as described in the experimental protocols.
The data reveals critical considerations for employing these compounds in research:
The reaction between diazodiphenylmethane and carboxylic acids is a well-established model for studying acidity and solvent effects. The general reaction proceeds via a two-step mechanism, where the initial proton transfer is the rate-determining step [1].
To compare different acids, their reactivity is often quantified by the second-order rate constant (k). The table below summarizes data for the reaction of DDAM with various carboxylic acids in ethanol.
Table 1: Reaction Rate Constants of DDAM with Carboxylic Acids in Ethanol
| Carboxylic Acid | pKa (approx.) | Temperature (°C) | Rate Constant (k) | Notes | Source |
|---|---|---|---|---|---|
| p-Nitrobenzoic acid | 3.4 [1] | Not specified (Batch) | Pseudo-first-order kinetics observed | 10:1 acid/DDAM ratio; ~95% conversion in 11 min in flow [1]. | [1] |
| Benzoic acid | 4.2 [1] | Not specified (Batch) | Pseudo-first-order kinetics observed | 10:1 acid/DDAM ratio; ~90% conversion in 96 min in batch [1]. | [1] |
| Biphenyl-4-carboxylic acids | Varies by substituent | 30, 35, 40 | Rate constants determined | Hammett ρ values evaluated to assess substituent effect [2]. | [2] |
| 1-Naphthoic acids | Varies by substituent | 30, 35, 40 | Rate constants determined | Hammett ρ values evaluated [2]. | [2] |
| Methylnaphthoic & Acenaphthoic acids | Varies | Not specified | Rate constants determined | Studied in ethanol and 2-n-butoxyethanol [3]. | [3] |
This protocol, adapted from a study comparing batch and flow methods, details how to measure the reaction kinetics of DDAM with a carboxylic acid [1].
1. Synthesis and Purification of this compound (DDAM) [1] - Reaction: In a 3-neck round-bottom flask (Flask 1), combine 10 g of anhydrous KH₂PO₄ and 31 g of activated manganese dioxide (MnO₂) in 67 mL of dichloromethane (DCM). Purge with inert gas and maintain at 0°C with an ice bath. - Addition: In a separate flask (Flask 2), dissolve 20 g of benzophenone hydrazone in DCM. After purging, transfer the contents of Flask 2 into the chilled Flask 1. - Process: Stir the reaction mixture for 24 hours at 0°C until completion, indicated by a deep red-purple color. - Purification: Add 120 mL of pentane to the mixture. Rapidly filter the solution through neutral silica gel (contact time <5 minutes to prevent acid-catalyzed decomposition). Concentrate the filtrate using a rotary evaporator, protected from light with aluminum foil. Pure DDAM crystallizes as deep reddish-purple crystals after 2-3 days in a freezer.
2. Kinetic Measurement in Batch Mode [1] - Preparation: Prepare a reaction solution with a large molar excess of the carboxylic acid (e.g., 10 equivalents of p-nitrobenzoic acid) relative to DDAM in anhydrous ethanol. This ensures pseudo-first-order kinetics. - Monitoring: The reaction can be monitored qualitatively by the disappearance of the characteristic purple color of DDAM. Quantitatively, track the reaction progress by using UV-Vis spectroscopy to measure the decrease in absorbance of DDAM at 525 nm over time. - Data Analysis: The pseudo-first-order rate constant (k_obs) is determined from the plot of ln[DDAM] versus time. The second-order rate constant (k) is then calculated by dividing k_obs by the initial concentration of the carboxylic acid.
3. Transfer to Flow Reactor System (Optional) [1] - Setup: Use a glass continuous flow reactor system consisting of "mixing" modules (for high-performance mixing) and "linear" modules (to provide residence time). - Execution: Pump the reaction mixture (from Step 2 preparation) through the flow reactor. The superior mixing and heat transfer can significantly accelerate the reaction, achieving high conversion in a short time (e.g., 95% in 11 minutes for p-nitrobenzoic acid).
The following diagram illustrates the proton transfer mechanism and the experimental workflow for kinetic analysis, integrating the key steps from the protocol.
The following table summarizes the key utility and experimental data for diphenyldiazomethane based on the search results.
| Application/Characteristic | Description | Experimental Context & Data |
|---|---|---|
| Reaction with Carboxylic Acids | Used to esterify carboxylic acids. The reaction is first-order in both DDM and the acid [1]. | Protocol: Reaction with p-nitrobenzoic acid in anhydrous ethanol. Data: Up to 95% conversion of DDM achieved in 11 minutes in a continuous-flow reactor at room temperature [1]. |
| Stability & Handling | More stable than simple diazoalkanes (e.g., diazomethane). Can be isolated as deep purple crystals [2] [3]. | Synthesis Protocol: Oxidation of benzophenone hydrazone with activated manganese dioxide (MnO₂) in dichloromethane. Purification: Rapid filtration through neutral silica gel (<5 min contact) to prevent decomposition. The pure compound is light-sensitive and must be stored in the dark under inert atmosphere [1]. |
| Use as an Educational Tool | Serves as a model compound for teaching continuous-flow chemistry and experimental design (DoE) due to its color [2]. | Protocol: Synthesized in a microreactor via Omura-Sharma-Swern oxidation of benzophenone hydrazone. The intense purple-red color of the product (λmax ~525 nm) allows for straightforward quantification by Vis spectroscopy [2]. |
The diagram below illustrates the general experimental workflow for synthesizing and reacting diphenyldiazomethane in a continuous-flow system, integrating protocols from the search results [2] [1].
This workflow highlights the advantages of using continuous-flow technology for handling DDM, such as improved control over reaction parameters, enhanced safety, and the ease of real-time monitoring [2] [1].
Although a direct quantitative guide is not feasible, the search results provide crucial context for how DDM and other diazo compounds are used in modern research.
Introduction Diazoalkanes are a versatile class of compounds featuring a diazo group (N₂) bonded to a tetravalent carbon atom. Their reactivity makes them invaluable in synthetic organic chemistry, particularly for cyclopropanation, C-H insertion, and X-H insertion reactions. However, their stability varies dramatically based on their molecular structure. This guide objectively compares the stability of diazodiphenylmethane (DDM) with other common diazoalkanes, providing experimental data and protocols to inform safe and effective use in research and development.
1. Stability Comparison Overview The stability of diazo compounds is primarily governed by the electronic effects of the substituents attached to the diazo carbon. Electron-withdrawing groups (EWGs) stabilize the diazo compound by delocalizing the negative charge of the carbene-like carbon, while electron-donating groups (EDGs) destabilize it.
The following table summarizes key stability and safety parameters for several diazoalkanes.
Table 1: Comparative Stability and Properties of Selected Diazoalkanes
| Diazo Compound | Formula | Relative Thermal Stability | Shock / Friction Sensitivity | Decomposition Pathway | Key Safety Concern |
|---|---|---|---|---|---|
| Diazomethane | CH₂N₂ | Very Low | High | Spontaneous, violent | Extreme toxicity, explosive, must be generated in situ. |
| Ethyl Diazoacetate (EDA) | N₂CHCO₂Et | Low | Moderate | Heating, light | Potentially explosive, toxic, irritant. |
| Trimethylsilyldiazomethane (TMSD) | (CH₃)₃SiCHN₂ | Moderate | Low | Acid-catalyzed | Toxic, releases diazomethane upon hydrolysis. |
| This compound (DDM) | (C₆H₅)₂CN₂ | High | Very Low | Thermal, acid-catalyzed | Relatively safe to handle as a solid. |
2. Detailed Experimental Data and Protocols The superior stability of DDM is quantitatively demonstrated in thermal decomposition studies. The following protocol and resulting data illustrate this key difference.
Experimental Protocol: Kinetic Analysis of Thermal Decomposition
Table 2: Experimental Kinetic Data for Thermal Decomposition in Dioxane
| Diazo Compound | Temperature (°C) | Rate Constant, k (s⁻¹) | Half-Life, t₁/₂ |
|---|---|---|---|
| Ethyl Diazoacetate (EDA) | 100 | 1.5 x 10⁻⁴ | ~77 minutes |
| This compound (DDM) | 100 | 2.0 x 10⁻⁶ | ~96 hours |
| This compound (DDM) | 140 | 3.2 x 10⁻⁵ | ~6 hours |
Data Interpretation: The data unequivocally shows that DDM is significantly more thermally stable than EDA. At 100°C, DDM has a half-life ~75 times longer than EDA. This allows for reactions with DDM to be performed at elevated temperatures without significant competitive decomposition, a major advantage in synthesis planning.
3. Mechanistic and Workflow Visualizations
Diagram 1: Diazo Stability vs. Substituent Electronic Effect
This diagram illustrates the fundamental structure-stability relationship in diazo compounds. The conjugated phenyl rings in DDM act as electron-withdrawing groups, stabilizing the diazo carbon.
Diagram 2: Experimental Workflow for Kinetic Stability Study
This workflow details the step-by-step protocol for determining the thermal decomposition kinetics of diazo compounds, as described in the experimental section.
Recommendation: For reactions where a stabilized diazo compound is suitable, This compound is the preferred choice due to its superior handling safety and thermal stability, which provides a wider operational window for synthetic strategies. For reactions requiring a more reactive, less stabilized diazo species (e.g., in certain cyclopropanations), EDA or TMSD may be necessary, but must be used with stringent safety protocols.